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  • Product: Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
  • CAS: 6221-61-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Advanced Applications of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

Executive Summary Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (CAS: 6221-61-0), commonly referred to as dimethyl 1,3-benzenedipropanoate, is a highly versatile aromatic diester. While it serves as an intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (CAS: 6221-61-0), commonly referred to as dimethyl 1,3-benzenedipropanoate, is a highly versatile aromatic diester. While it serves as an intermediate in fine chemical synthesis and polymer formulation, its most profound scientific value lies in its role as the primary precursor to m-phenylenedipropionic acid (mpdpH₂).

In advanced coordination chemistry, the hydrolyzed mpdp²⁻ ligand is instrumental in synthesizing biomimetic polynuclear transition metal clusters. This whitepaper deconstructs the physicochemical properties, structural dynamics, and self-validating synthetic protocols associated with this compound, providing researchers with a robust framework for utilizing it in metalloprotein modeling and advanced materials science.

Physicochemical Profiling & Structural Dynamics

To effectively utilize this diester in synthesis or materials science, one must understand its baseline physical properties and structural behavior.

Quantitative Data Summary
PropertyValueMethod / Condition
CAS Number 6221-61-0Standard Registry
Molecular Formula C₁₄H₁⸸O₄Elemental Analysis
Molecular Weight 250.29 g/mol Mass Spectrometry
Density 1.1 ± 0.1 g/cm³Predicted / Standard
Melting Point 51 – 52 °CCapillary Tube
Boiling Point 336.7 ± 22.0 °CAt 760 mmHg
Flash Point 161.5 ± 20.7 °CClosed Cup
Refractive Index 1.503Optical Measurement

Data supported by chemical registry profiling .

Structural Causality

The architectural hallmark of this molecule is its 1,3-substitution (meta-substitution) combined with flexible ethyl linkages (-CH₂-CH₂-) connecting the aromatic core to the ester groups.

  • Conformational Freedom: Unlike rigid phthalate or terephthalate derivatives, the propanoate arms can freely rotate.

  • Bite Angle Adaptation: When hydrolyzed and coordinated to metals, this flexibility allows the ligand to adapt its "bite angle," bridging multiple metal ions without imposing severe steric strain on the resulting metallo-core. This is a critical feature for stabilizing delicate mixed-valence clusters .

Synthetic Pathways and Mechanistic Insights

The synthesis of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate is typically achieved via a two-step carbon-chain extension and reduction sequence starting from isophthalaldehyde.

Mechanistic Choice: Direct esterification of the diacid is possible, but the diacid itself is often synthesized via this exact pathway. A Horner-Wadsworth-Emmons (HWE) olefination is preferred over an aldol condensation because it provides higher yields and strict E-alkene geometry, which is highly susceptible to subsequent catalytic hydrogenation.

Synthesis A Isophthalaldehyde (CAS: 626-19-7) B Horner-Wadsworth-Emmons Reaction A->B Trimethyl phosphonoacetate NaH, THF C Dimethyl 3,3'-(1,3-phenylene)diacrylate (Intermediate) B->C D Catalytic Hydrogenation (Pd/C, H2) C->D H2 (atm), Room Temp E Methyl 3-[3-(3-methoxy-3-oxopropyl) phenyl]propanoate (CAS: 6221-61-0) D->E

Figure 1: Synthetic workflow for Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate.

Advanced Applications: Coordination Chemistry & Biomimetics

The primary advanced application of this diester is its conversion into m-phenylenedipropionic acid (mpdpH₂). The mpdp²⁻ dianion acts as a bridging dicarboxylate ligand.

Causality in Biomimetics: In the modeling of metalloproteins—such as the iron-oxo core in hemerythrin or the Oxygen Evolving Complex (OEC) in Photosystem II—researchers require ligands that mimic the spatial arrangement of histidine and glutamate/aspartate residues. The mpdp²⁻ ligand facilitates the self-assembly of complexes like[Fe₂O(mpdp){HB(pz)₃}₂] and hexanuclear [Mn₆O₇(mpdp)₃(bpy)₃]⁺ clusters . The flexible propanoate arms span the distance between the metal ions in a (μ-oxo)bis(μ-carboxylato)dimetal core perfectly, preserving the integrity of the cluster without forcing it into unnatural geometries.

Application Ester Dimethyl Ester (CAS: 6221-61-0) Sap Saponification (NaOH, H2O/MeOH) Ester->Sap Acid m-Phenylenedipropionic Acid (mpdpH2) Sap->Acid Acidification (HCl) Coord Metal Coordination (Mn or Fe salts) Acid->Coord Base (Et3N) + Ligands Cluster Polynuclear Metal Clusters (Protein Mimics / Catalysts) Coord->Cluster Self-Assembly

Figure 2: Transformation of the diester into mpdp2- ligands for metal cluster assembly.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol 1: Synthesis of the Diester via Catalytic Hydrogenation

Objective: Selective reduction of the α,β-unsaturated double bonds of dimethyl 3,3'-(1,3-phenylene)diacrylate without hydrogenolyzing the aromatic ring.

  • Preparation: Dissolve the diacrylate precursor (10 mmol) in 50 mL of anhydrous methanol in a flame-dried Schlenk flask.

    • Causality: Methanol ensures high solubility of the polar ester and facilitates rapid hydrogen transfer at the catalyst surface.

  • Catalyst Addition: Purge the flask with argon. Carefully add 5 mol% of 10% Palladium on Carbon (Pd/C).

    • Safety Check: Argon purging is mandatory to prevent the spontaneous ignition of Pd/C in the presence of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm) via a balloon. Stir vigorously at room temperature for 4 hours.

  • In-Process Control (IPC): Extract a 0.1 mL aliquot and monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Validation: The complete disappearance of the highly UV-active, conjugated diacrylate spot confirms the reduction is complete.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

    • Validation: The filtrate must be completely clear and colorless, indicating zero palladium leaching.

  • Isolation: Concentrate the filtrate under reduced pressure. The product will solidify into a low-melting solid (mp 51-52 °C).

    • Analytical Validation: Confirm via ¹H-NMR. The vinylic protons (δ 6.4 and 7.6 ppm) must be entirely absent, replaced by aliphatic multiplets (δ 2.6 and 2.9 ppm).

Protocol 2: Saponification to m-Phenylenedipropionic Acid (mpdpH₂)

Objective: Conversion of the diester to the free dicarboxylic acid ligand for downstream metal coordination.

  • Hydrolysis: Dissolve the diester (5 mmol) in a 1:1 mixture of Methanol/H₂O (30 mL). Add NaOH (25 mmol, 5 eq).

    • Causality: The large excess of base and thermal energy drive the equilibrium toward complete ester cleavage. Methanol acts as a vital co-solvent to keep the hydrophobic diester in solution until hydrolysis occurs.

  • Reflux: Heat the mixture to a gentle reflux for 2 hours.

  • IPC: Extract a 0.5 mL aliquot, acidify with HCl, extract with ethyl acetate, and check via TLC.

    • Validation: Complete consumption of the starting material validates the hydrolysis step.

  • Acidification: Cool the reaction vessel to 0 °C in an ice bath. Slowly add concentrated HCl dropwise under continuous stirring until the pH reaches 1.

    • Causality: The highly acidic environment ensures complete protonation of the intermediate sodium carboxylate salts, forcing the precipitation of the water-insoluble free dicarboxylic acid.

  • Isolation: Filter the resulting white precipitate, wash thoroughly with ice-cold water to remove NaCl, and dry under high vacuum for 12 hours.

    • Analytical Validation: IR spectroscopy must show a broad O-H stretch (2500-3000 cm⁻¹) and a strong, shifted C=O stretch (approx. 1700 cm⁻¹), confirming the successful generation of mpdpH₂.

References

  • Christou, G., et al. "Polynuclear Manganese Complexes with the Dicarboxylate Ligand m-Phenylenedipropionate: A Hexanuclear Mixed-Valence (3MnIII, 3MnIV) Complex." Inorganic Chemistry, ACS Publications, 2004, 43(4), 1481–1498.[Link]

  • Lippard, S. J., et al. "Effects of a bridging dicarboxylate ligand on the synthesis and physical properties of (μ-oxo)bis(μ-carboxylato)diiron(III) complexes." Inorganic Chemistry, ACS Publications, 1991, 30(9), 2082–2092.[Link]

Exploratory

Structural and Spectral Validation of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals Executive Summary & Scope In advanced organic synthesis and coordination chemistry, the precise structural validation of flexible mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary & Scope

In advanced organic synthesis and coordination chemistry, the precise structural validation of flexible molecular precursors is a non-negotiable standard. Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate —frequently referred to in literature as 1,3-bis(2-carbomethoxyethyl)benzene—is a highly versatile C2v​ -symmetric diester. It serves as a critical intermediate in the synthesis of the m -phenylenedipropionic acid ( mpdpH2​ ) ligand, which is widely utilized to construct high-nuclearity, mixed-valence manganese clusters[1].

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a data-logging exercise, but as a rigorous validation of molecular symmetry and electronic environment. This whitepaper details the causality behind its 1H and 13C NMR spectral signatures, outlines a self-validating synthetic workflow, and establishes a robust protocol for spectral acquisition.

Synthetic Workflow: A Self-Validating Protocol

To guarantee the integrity of the NMR data, the compound must be synthesized and isolated with high purity. The synthesis relies on a two-step sequence: a palladium-catalyzed Heck coupling followed by catalytic hydrogenation[1]. Every step in this protocol is designed as a self-validating system , meaning the success of the reaction is confirmed by specific, predictable changes in the intermediate's physical or spectral properties before proceeding.

Step-by-Step Methodology

Step 1: Palladium-Catalyzed Heck Coupling

  • Objective: Construct the carbon framework via C-C bond formation.

  • Procedure: A solution of 1,3-dibromobenzene (84.8 mmol) in dry MeCN (80 mL) and Et3​N (60 mL) under an Ar atmosphere is treated with Pd(OAc)2​ (1.66 mmol) and tri-(o-tolyl)phosphine (3.34 mmol)[1]. Methyl acrylate (182.8 mmol) is added, and the mixture is heated to reflux[1].

  • Causality & Design Choice: The bulky tri-(o-tolyl)phosphine ligand prevents catalyst aggregation and sterically drives the migratory insertion to favor the trans-alkene geometry. Et3​N acts as the stoichiometric base to regenerate the active Pd(0) species.

  • Internal Validation: The intermediate, 1,3-bis(2-carbomethoxyethenyl)benzene, must be verified by 1H NMR prior to step 2. The presence of trans-alkene doublets ( J≈16 Hz) at ~6.4 ppm and ~7.6 ppm confirms successful coupling.

Step 2: Catalytic Hydrogenation

  • Objective: Reduce the rigid alkene bonds to yield the flexible target diester.

  • Procedure: The unsaturated intermediate (40.7 mmol) is dissolved in dry THF (250 mL) and treated with 5% Pd/C (1.36 g)[1]. The system is purged with Ar, then subjected to an excess of H2​ gas overnight[1]. The mixture is filtered over Celite and concentrated in vacuo[1].

  • Causality & Design Choice: Pd/C provides a highly active surface for the syn-addition of hydrogen. THF is selected for its superior solubilizing properties for both the rigid intermediate and the flexible product.

  • Internal Validation: The complete disappearance of the alkene doublets and the emergence of two coupled aliphatic triplets (near 2.6 and 2.9 ppm) validate the complete conversion to the target diester.

Workflow A 1,3-Dibromobenzene + Methyl Acrylate B Heck Coupling Pd(OAc)2, P(o-tol)3, Et3N A->B C 1,3-Bis(2-carbomethoxyethenyl)benzene (Unsaturated Intermediate) B->C D Catalytic Hydrogenation H2, 5% Pd/C, THF C->D E Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (Target Diester) D->E F NMR Characterization 1H & 13C Acquisition E->F

Fig 1: Synthetic workflow and analytical progression for the target diester.

Symmetry-Driven NMR Analysis

The interpretation of NMR spectra is fundamentally an exercise in mapping electron density and magnetic anisotropy[2]. Because Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate possesses a plane of symmetry bisecting the C-2 and C-5 positions of the benzene ring, the two 3-methoxy-3-oxopropyl substituents are chemically and magnetically equivalent[3]. This symmetry halves the expected number of aliphatic signals and simplifies the aromatic splitting pattern.

NMR_Logic Sub m-Disubstituted Benzene (C2v Symmetry) H_Arom Aromatic Protons (4H, 3 Environments) Sub->H_Arom Anisotropic Deshielding H_Aliph Aliphatic Chain (8H, 2 Environments) Sub->H_Aliph Inductive Effects H_Meth Methoxy Protons (6H, 1 Environment) Sub->H_Meth Ester Resonance

Fig 2: Influence of molecular symmetry and electronic effects on 1H NMR signal environments.

High-Resolution NMR Spectral Data

The following data sets represent the quantitative spectral assignments for the target molecule, grounded in empirical data from highly analogous substructures like and fundamental .

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentCausality / Electronic Effect
7.18 Triplet (t)7.61HAromatic H-5Meta to both alkyl groups; experiences standard aromatic ring current deshielding.
7.05 Doublet (d)7.62HAromatic H-4, H-6Ortho to H-5, resulting in a strong scalar coupling; slightly shielded by the inductive effect of the alkyl chains.
7.02 Singlet (s)-1HAromatic H-2Isolated between the two substituents. Lacks strong ortho coupling, appearing as a sharp singlet.
3.68 Singlet (s)-6HMethoxy −OCH3​ Highly deshielded due to direct attachment to the electronegative ester oxygen.
2.92 Triplet (t)7.54HBenzylic Ar−CH2​− Deshielded by the magnetic anisotropy of the adjacent benzene ring[4].
2.63 Triplet (t)7.54HAlpha −CH2​−C(=O) Deshielded by the electron-withdrawing inductive effect of the adjacent carbonyl group[4].
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3​ )
Chemical Shift (δ, ppm)TypeAssignmentCausality / Electronic Effect
173.3 C=OEster CarbonylExtreme downfield shift driven by sp2 hybridization and oxygen electronegativity.
140.7 C (quat)Aromatic C-1, C-3Ipso carbons; deshielded by the direct attachment of the electropositive alkyl chains.
128.6 CHAromatic C-5Meta to substituents; reflects the baseline electron density of the aromatic ring.
128.2 CHAromatic C-2Ortho to both alkyl groups; experiences combined weak inductive shielding.
126.4 CHAromatic C-4, C-6Ortho/Para to the alkyl groups; loci of highest electron density on the ring.
51.6 CH3​ Methoxy −OCH3​ Pulled downfield by the directly bonded ester oxygen.
35.7 CH2​ Alpha −CH2​−C(=O) Deshielded by the adjacent carbonyl π -system.
30.9 CH2​ Benzylic Ar−CH2​− Shifted downfield relative to standard alkanes due to the aromatic ring current.

Sample Preparation & Acquisition Protocol

To ensure the trustworthiness and reproducibility of the spectral data, the following self-validating acquisition protocol must be strictly adhered to:

  • Sample Preparation: Dissolve exactly 15–20 mg of the purified diester in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2]. Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire the spectrum at 400 MHz (or 500 MHz) using a 30° pulse angle. Critical Step: Set the relaxation delay ( D1​ ) to a minimum of 2.0 seconds. This ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration values are strictly quantitative.

  • 13C NMR Acquisition: Acquire at 100 MHz utilizing composite pulse decoupling (e.g., WALTZ-16) to eliminate C-H scalar coupling, thereby collapsing carbon signals into sharp singlets for maximum signal-to-noise ratio.

  • Data Validation (The Internal Check): Before accepting the spectrum, calculate the integration ratio of the methoxy singlet (3.68 ppm) against the aromatic H-2 singlet (7.02 ppm). This ratio must be exactly 6:1. Any deviation indicates incomplete Heck coupling, partial ester hydrolysis, or residual solvent contamination, flagging the sample for re-purification.

References

  • Polynuclear Manganese Complexes with the Dicarboxylate Ligand m-Phenylenedipropionate: A Hexanuclear Mixed-Valence (3MnIII, 3MnIV) Complex Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL:[Link]

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas (Supporting Information) Source: UC Berkeley / AWS URL:[Link]

Sources

Foundational

Crystal structure analysis of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate, a diester of potential interest in materials science and drug development. While a published structure for this specific molecule is not currently available in public databases like the Cambridge Structural Database (CSD)[1][2][3], this guide presents a hypothetical case study outlining the authoritative workflow for its analysis. We will proceed from first principles, covering synthesis, single-crystal cultivation, and culminating in a multi-faceted analysis using Single-Crystal X-ray Diffraction (SC-XRD). The narrative emphasizes the causality behind experimental choices, the interpretation of crystallographic data, and the importance of corroborative techniques. Advanced topics, including Hirshfeld surface analysis for visualizing intermolecular interactions, are incorporated to provide a holistic understanding of the molecule's solid-state behavior. This document is intended for researchers, scientists, and professionals who require a practical and scientifically rigorous guide to crystal structure determination.

Introduction: The Rationale for Structural Analysis

The precise three-dimensional arrangement of atoms within a crystal lattice governs a molecule's bulk physical and chemical properties, including solubility, melting point, stability, and bioavailability. For a molecule like Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (Molecular Formula: C₁₄H₁₈O₄, Molecular Weight: 250.29 g/mol )[4], understanding its crystal structure is paramount. The presence of two flexible propanoate chains attached to a central phenyl ring suggests a high degree of conformational freedom. The crystal packing, driven by subtle intermolecular forces, will "lock" the molecule into a specific, low-energy conformation.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining this three-dimensional structure.[5][6] It provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with exceptional accuracy. This guide details the complete workflow, from obtaining suitable crystalline material to the final interpretation and validation of the structural model.

Synthesis and Single-Crystal Cultivation

Synthesis

A plausible synthetic route to the title compound involves a Heck or Suzuki coupling reaction to form the carbon skeleton, followed by esterification. For the purpose of this guide, we assume the pure compound has been synthesized and its identity confirmed by preliminary spectroscopic methods (NMR, MS).

The Art and Science of Crystallization

The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal.[7] The goal is to encourage slow, ordered molecular assembly, which minimizes defects and yields a well-defined diffraction pattern. Given the compound's likely nature as a viscous oil or low-melting-point solid at room temperature, several techniques should be attempted.

Experimental Protocol: Growing Diffraction-Quality Crystals

  • Material Purification: Begin with the highest purity material available (>98%). Impurities can inhibit nucleation or become incorporated into the lattice, degrading crystal quality.

  • Solvent Screening: Select a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent is one in which the compound is sparingly soluble.

  • Chosen Method: Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a clean vial.

    • Cover the vial with a cap or paraffin film. Using a fine needle, pierce 1-3 small holes in the cover.[7]

    • Causality: This slows the rate of solvent evaporation. Rapid evaporation leads to the rapid precipitation of a microcrystalline powder, which is unsuitable for SC-XRD. Slow evaporation allows individual nucleation sites to grow into larger, more ordered single crystals over a period of days to weeks.

    • Place the vial in a vibration-free environment (e.g., a dedicated crystallization cupboard) and leave undisturbed.

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension, with clear faces and no visible fractures) have formed, carefully harvest one using a cryo-loop and immediately flash-cool it in a stream of cold nitrogen gas (100 K) on the diffractometer.[7] This process vitrifies the residual solvent and minimizes thermal motion during data collection.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The core of the structural investigation is the diffraction experiment and subsequent data processing.[8]

The SC-XRD Workflow Diagram

The entire process, from crystal mounting to the final validated structure, follows a logical and rigorous pathway.

sc_xrd_workflow cluster_experiment Experimental Phase cluster_processing Computational Phase cluster_output Final Output crystal 1. Mount & Cool Crystal (100 K) data_collection 2. Data Collection (Diffractometer) crystal->data_collection Irradiate with X-rays integration 3. Data Integration (Indexing & Intensity Extraction) data_collection->integration Raw diffraction images solve 4. Structure Solution (Direct Methods / Dual-Space) integration->solve Reflection file (hkl) refine 5. Structure Refinement (Least-Squares Fitting) solve->refine Initial atomic model refine->refine validate 6. Validation & Analysis (checkCIF, Hirshfeld) refine->validate Refined model (CIF) cif_file Crystallographic Information File (CIF) validate->cif_file report Structural Report & Publication cif_file->report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection, Solution, and Refinement

Protocol: From Diffraction to Final Model

  • Data Collection: A modern CCD or CMOS detector-based diffractometer is used. The crystal is rotated in the X-ray beam (typically Mo Kα, λ=0.71073 Å or Cu Kα, λ=1.54184 Å) to collect a series of diffraction images.

  • Data Integration and Scaling: Software is used to identify the positions and intensities of the diffraction spots on the images.[8] This process determines the unit cell parameters and space group, and generates a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement: This is a critical, iterative process of optimizing the atomic model to best fit the experimental data.[9][10][11] The model's parameters (atomic coordinates, atomic displacement parameters) are adjusted using a least-squares method.[11]

    • Trustworthiness: The quality of the refinement is judged by agreement factors, primarily R1 and wR2. An R1 value below 5% for a small molecule is considered excellent. A Goodness-of-Fit (GooF) value close to 1.0 indicates a good model.[9]

    • Difference electron density maps (mFo-DFc) are used to locate missing atoms (like hydrogens) or identify regions of disorder.[9]

Analysis of Crystallographic Data

Upon successful refinement, all crystallographic data is compiled into a standard Crystallographic Information File (CIF).[12][13][14] The CIF is a globally recognized format mandated by the International Union of Crystallography (IUCr) for data exchange and publication.[13][15][16]

Table 1: Hypothetical Crystallographic Data for Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

ParameterValue
Chemical formulaC₁₄H₁₈O₄
Formula weight250.29 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.152(3) Å, α = 90°
b = 8.541(2) Å, β = 98.75(1)°
c = 15.334(4) Å, γ = 90°
Volume1312.1(6) ų
Z (Molecules per cell)4
Density (calculated)1.265 Mg/m³
Absorption coefficient0.092 mm⁻¹
F(000)536
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for collection2.50 to 27.50°
Reflections collected7520
Independent reflections2985 [R(int) = 0.021]
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118
Goodness-of-fit on F²1.03
Largest diff. peak/hole0.28 and -0.21 e.Å⁻³

Molecular and Supramolecular Structure Analysis

Molecular Geometry

With the refined coordinates, we can analyze the molecule's internal geometry. The phenyl ring is expected to be planar. The key points of interest are the torsion angles defining the orientation of the two propanoate side chains relative to the ring. These conformations are a result of minimizing steric hindrance while maximizing favorable intramolecular and intermolecular interactions.

Intermolecular Interactions and Hirshfeld Surface Analysis

While traditional analysis focuses on identifying specific hydrogen bonds or π-stacking, Hirshfeld surface analysis provides a more holistic and quantitative method for exploring the complete landscape of intermolecular contacts.[17][18][19]

A Hirshfeld surface is a unique boundary defined for a molecule within a crystal, partitioning the crystal space into regions where the electron density of the promolecule dominates the procrystal.[20] Properties like the normalized contact distance (dnorm) can be mapped onto this surface.

  • Red spots on the dnorm surface indicate close intermolecular contacts (shorter than van der Waals radii), highlighting the most significant interactions, such as hydrogen bonds.

  • Blue regions indicate longer contacts.

  • White regions represent contacts around the van der Waals separation.

This analysis can be decomposed into a 2D "fingerprint plot," which quantifies the contribution of different interaction types (e.g., H···H, O···H, C···H) to the overall crystal packing.[17] For the title compound, we would expect H···H contacts to be the most abundant, with O···H and C-H···π interactions playing a crucial role in directing the supramolecular assembly.

Corroborative Spectroscopic Characterization

While SC-XRD provides the definitive structure, other analytical techniques are essential for confirming the identity and purity of the bulk sample. The data from these techniques must be consistent with the crystal structure.[21]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.[21][22] The spectrum of the title compound would be dominated by characteristic ester stretches.

Table 2: Expected IR Absorption Frequencies

Frequency (cm⁻¹)Vibration TypeIntensity
~3050-2850C-H (Aromatic & Alkyl)Medium
~1735 C=O (Ester carbonyl) Strong
~1600, ~1475C=C (Aromatic ring)Medium
~1250-1100C-O (Ester)Strong

The most prominent peak would be the strong carbonyl (C=O) absorption around 1735 cm⁻¹, a hallmark of aliphatic esters.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, confirming the molecular connectivity.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4Multiplet4HAromatic protons (Ar-H)
~3.67 Singlet 6H Methoxy protons (-OCH₃)
~2.95Triplet4H-CH₂- protons adjacent to phenyl ring
~2.65Triplet4H-CH₂- protons adjacent to carbonyl group

Expertise: The presence of a singlet integrating to 6H around 3.67 ppm is a definitive signature of the two equivalent methoxy groups.[24] The two sets of triplets for the ethyl chains confirm the -CH₂-CH₂- linkage. This spectroscopic "fingerprint" must perfectly match the structure derived from SC-XRD.

Conclusion

This technical guide has outlined a comprehensive and authoritative methodology for the complete structural elucidation of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate. By following a logical workflow from meticulous single-crystal growth to advanced computational analysis, a researcher can obtain an unambiguous, high-precision structural model. The integration of SC-XRD with corroborative spectroscopic techniques and modern analytical tools like Hirshfeld surface analysis ensures a self-validating system, providing deep insights into both the molecular conformation and the supramolecular architecture. The final output, a validated Crystallographic Information File (CIF), serves as the standard for data dissemination and archiving within the global scientific community.[25][26]

References

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. CCDC. Available at: [Link]

  • Bernard Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Washington University in St. Louis. Available at: [Link]

  • Yanagisawa, H., & Sugihara, Y. (2020). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications. Available at: [Link]

  • Tan, Y.S., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B. Available at: [Link]

  • International Union of Crystallography. (n.d.). A Guide to CIF for Authors. IUCr. Available at: [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Available at: [Link]

  • International Science Council. (n.d.). International Union of Crystallography (IUCr). Available at: [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Available at: [Link]

  • Phenix. (n.d.). X-ray Structure Refinement. Phenix Online. Available at: [Link]

  • Brown, I.D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A. Available at: [Link]

  • Groom, C.R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Available at: [Link]

  • Yetnet. (n.d.). X-Ray Crystallography - Refinement. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. Pharmaceutical Crystallography: A Guide to Structure and Analysis. Available at: [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. IUCr. Available at: [Link]

  • Turner, M.J., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ. Available at: [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. IUCr. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. Available at: [Link]

  • Taylor & Francis. (n.d.). CIF – Knowledge and References. Available at: [Link]

  • Spackman, M.A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Available at: [Link]

  • Wikipedia. (n.d.). International Union of Crystallography. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

  • University of Regensburg. (n.d.). Spectroscopy Tutorial: Esters. Available at: [Link]

  • Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Available at: [Link]

  • Ozeki, T. (2024). Single Crystal X-ray Structure Analysis. Instrumental Analysis of Coordination Compounds. Available at: [Link]

  • International Union of Crystallography. (n.d.). Specifications. IUCr. Available at: [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. Portland Press. Available at: [Link]

  • Chemsrc. (n.d.). Methyl 3-[(3-methoxy-3-oxopropyl)phenylamino]propanoate. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available at: [Link]

  • University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy?. r/chemistry. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate in Polar Aprotic Solvents

Executive Summary For researchers and drug development professionals, understanding the solvation thermodynamics of complex intermediates is critical for optimizing reaction yields, purification workflows, and formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of complex intermediates is critical for optimizing reaction yields, purification workflows, and formulation strategies. Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (also known as dimethyl 1,3-benzenedipropanoate) is a highly versatile diester intermediate utilized in the synthesis of advanced polymers, dendrimers, and active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the solubility behavior of this compound in polar aprotic solvents. By bridging Hansen Solubility Parameters (HSP) with empirical laboratory protocols, this whitepaper establishes a self-validating framework for predicting, measuring, and optimizing its dissolution.

Physicochemical Profiling & Structural Analysis

To predict solubility, we must first deconstruct the solute's physicochemical properties[1].

  • IUPAC Name: Dimethyl 3,3'-(1,3-phenylene)dipropanoate

  • CAS Registry Number: 6221-61-0

  • Molecular Weight: 250.29 g/mol

  • Formula: C₁₄H₁₈O₄

  • Melting Point: 51–52 °C

Mechanistic Insight: The relatively low melting point (51–52 °C) is a critical predictive metric. It indicates that the intermolecular forces holding the crystal lattice together are relatively weak compared to rigid structural analogs (e.g., dimethyl isophthalate). In thermodynamic terms, a lower enthalpy of fusion ( ΔHfus​ ) translates to a lower energy barrier for solvent molecules to disrupt the lattice, generally resulting in highly favorable solubility profiles in compatible organic solvents.

Mechanistic Solubility Framework: The Role of Polar Aprotic Solvents

Polar aprotic solvents—such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN)—are defined by their lack of acidic protons (no O-H or N-H bonds) while possessing large dipole moments and high dielectric constants[2].

Hansen Solubility Parameters (HSP) Matching

The dissolution of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate is governed by three intermolecular forces, modeled by HSP:

  • Dispersion Forces ( δd​ ): The aromatic (benzene) core and aliphatic propyl chains require a solvent with moderate-to-high dispersion forces for hydrophobic matching.

  • Polar Interactions ( δp​ ): The two terminal methyl ester groups contain highly electronegative carbonyl oxygens, requiring a solvent with a strong dipole moment to stabilize them[3].

  • Hydrogen Bonding ( δh​ ): Because the diester acts exclusively as a hydrogen-bond acceptor and lacks H-bond donors, protic solvents (like alcohols or water) can lead to unpredictable solvation shells or act as anti-solvents. Polar aprotic solvents bypass this by solvating the molecule strictly through powerful dipole-dipole interactions.

Mechanism solute Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate core Aromatic Core solute->core esters Dual Ester Groups solute->esters disp Dispersion Forces core->disp dipole Dipole-Dipole Interactions esters->dipole solvents Polar Aprotic Solvents (NMP, DMF, DMSO) disp->solvents Hydrophobic Matching dipole->solvents Carbonyl Solvation

Figure 1: Logical pathway of solute-solvent intermolecular interactions.

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate trustworthy, reproducible solubility data, kinetic dissolution limits must be separated from true thermodynamic equilibrium. The following self-validating protocol is the industry standard for determining the solubility of ester-based intermediates.

Step-by-Step Workflow
  • Solvent Preparation (Critical Step):

    • Action: Use strictly anhydrous polar aprotic solvents (stored over 3Å molecular sieves).

    • Causality: Solvents like DMSO and DMF are highly hygroscopic. Even 1–2% absorbed atmospheric moisture acts as a potent polar protic anti-solvent, drastically depressing the solubility of the hydrophobic aromatic ester and skewing quantitative results[3].

  • Saturation & Equilibration:

    • Action: Add an excess of solid Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate to 5.0 mL of the target solvent in a sealed amber glass vial.

    • Action: Agitate isothermally at 25.0 °C ± 0.1 °C in a thermostatic shaker for 48 hours .

    • Causality: 48 hours ensures the system overcomes any kinetic barriers and reaches true thermodynamic equilibrium.

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter .

    • Causality: Standard cellulose acetate or nylon filters will dissolve or swell upon contact with aggressive aprotic solvents like DMF or NMP, introducing polymer contaminants that will cause pressure spikes and baseline drift during HPLC analysis. PTFE is chemically inert.

  • Quantification:

    • Action: Dilute the filtered supernatant volumetrically with the mobile phase (e.g., 60:40 Acetonitrile:Water) and analyze via HPLC-UV (detection typically at ~220 nm or 254 nm for the aromatic core).

Workflow n1 Solid Solute Addition n3 Isothermal Agitation (25°C, 48h) n1->n3 n2 Aprotic Solvent Addition n2->n3 n4 Phase Separation (PTFE Filtration) n3->n4 Equilibrium n5 HPLC-UV Quantification n4->n5 Supernatant

Figure 2: Isothermal shake-flask experimental workflow for solubility determination.

Quantitative Data & Solvent Comparison

Based on structural analog modeling (e.g., dimethyl isophthalate) and Hansen parameter predictions, the following table summarizes the expected solubility hierarchy of CAS 6221-61-0 in common polar aprotic solvents at 25 °C.

SolventDielectric Constant (ε)Dipole Moment (D)Boiling Point (°C)Estimated Solubility at 25°C (mg/mL)
N-Methyl-2-pyrrolidone (NMP) 32.34.09203> 250
N,N-Dimethylformamide (DMF) 36.73.86153> 200
Dimethyl Sulfoxide (DMSO) 46.73.96189~ 180
Acetone 21.82.9156~ 120
Acetonitrile (MeCN) 37.53.9282~ 85
Data Interpretation
  • NMP and DMF (Top Tier): These solvents possess the optimal balance of high dipole moments (>3.8 D) to solvate the ester groups, combined with sufficient dispersion forces to interact favorably with the aromatic ring and propyl chains. They are the solvents of choice for high-concentration reactions.

  • DMSO: While DMSO has the highest dielectric constant (46.7)[4], its highly polarized nature makes it slightly less effective at solvating the hydrophobic aromatic core compared to NMP, resulting in marginally lower (though still excellent) solubility.

  • Acetonitrile: Despite a high dipole moment, MeCN has a very low dispersion component ( δd​ ), making it a poorer solvent for the bulky aromatic and aliphatic portions of the molecule compared to the amide-based solvents.

References

  • Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents." Master Organic Chemistry. URL:[Link]

  • Chemistry LibreTexts. "Polar Protic and Aprotic Solvents: Solvent Polarity and Dielectric Constants." LibreTexts. URL:[Link]

Sources

Foundational

Thermodynamic Stability and Kinetic Profiling of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate: A Comprehensive Technical Guide

Executive Summary Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate—structurally recognized as dimethyl 3,3'-(1,3-phenylene)dipropanoate—is a highly versatile, meta-substituted aromatic diester. It serves as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate—structurally recognized as dimethyl 3,3'-(1,3-phenylene)dipropanoate—is a highly versatile, meta-substituted aromatic diester. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), a monomeric building block for advanced coordination polymers, and a specialized plasticizer. As a Senior Application Scientist, I have found that understanding the thermodynamic stability of this molecule—encompassing its conformational energy, hydrolytic equilibrium, and thermal degradation—is paramount. This whitepaper establishes field-proven, self-validating protocols to accurately profile the thermodynamic behavior of this diester, ensuring robust formulation and long-term stability.

Structural Thermodynamics & Conformational Landscape

The molecule features a 1,3-phenylene core flanked by two saturated methyl propanoate chains. The absence of α,β -unsaturation in the side chains (in contrast to reactive cinnamate derivatives) fundamentally alters its thermodynamic profile. This saturation renders the structure significantly more stable, lowering its standard molar enthalpy of formation ( Δf​H∘ ) and making it far less susceptible to electrophilic addition or spontaneous polymerization [1][1].

Conformational Flexibility and Energy Minima: The sp3 hybridized carbons in the propanoate chains allow for extensive rotational freedom. The thermodynamic global minimum is achieved when the ester carbonyls adopt an anti conformation relative to the phenyl ring. This specific geometry minimizes steric repulsion and dipole-dipole interactions between the two meta-substituents, directly influencing the molecule's packing efficiency and density.

Thermodynamics of Ester Hydrolysis

Under physiological or environmental storage conditions, the most critical degradation pathway for this diester is hydrolysis. The cleavage of alkyl esters is typically a weakly endothermic reaction ( ΔHhyd​≈+15 to +20 kJ/mol) that is strictly limited by chemical equilibrium [2][2]. Because the reaction produces methanol and 3,3'-(1,3-phenylene)dipropanoic acid, the accumulation of products will stall the reaction unless the alcohol is continuously removed.

HydrolysisThermodynamics A Diester Reactant (Stable State) B Hydroxide Attack (Nucleophilic Addition) A->B + OH⁻ C Tetrahedral Intermediate (High Energy Transition) B->C ΔG‡ (Rate-Limiting) D Monoester + Methanol (Local Minimum) C->D - CH3O⁻ E 2nd Hydroxide Attack (Nucleophilic Addition) D->E + OH⁻ F 2nd Tetrahedral Intermediate (High Energy Transition) E->F ΔG‡ G Diacid + 2 Methanol (Global Minimum) F->G - CH3O⁻

Thermodynamic pathway of base-catalyzed diester hydrolysis.

Self-Validating Hydrolysis Protocol

To accurately determine the activation energy ( Ea​ ) and equilibrium constant ( Keq​ ) of this hydrolysis, our laboratory mandates a self-validating kinetic workflow. A common pitfall in ester hydrolysis tracking is failing to account for solvent evaporation or side-reactions (like transesterification).

  • Preparation: Prepare a 50 mM solution of the diester in a 1:1 (v/v) mixture of acetonitrile and aqueous phosphate buffer (pH 8.0). Causality: The co-solvent maintains the hydrophobic diester in solution, while the buffer provides a constant hydroxide concentration to ensure pseudo-first-order kinetics.

  • Internal Standardization: Spike the solution with 10 mM of an inert internal standard (e.g., biphenyl). Causality: This corrects for any solvent evaporation during prolonged incubation at elevated temperatures.

  • Sampling & Quenching: Aliquot 1 mL samples at predefined intervals (0, 1, 2, 4, 8, 24 hours). Immediately quench the reaction by adding 100 μ L of 1 M HCl. Causality: Dropping the pH to < 3 instantly protonates the nucleophile, halting the base-catalyzed hydrolysis and freezing the kinetic state.

  • Orthogonal Quantification:

    • Primary Method (LC-MS): Quantify the depletion of the diester and the transient formation of the monoester intermediate.

    • Validation Method (Titration): Perform an automated potentiometric titration on a parallel unquenched sample to measure the total carboxylic acid generated.

    • Self-Validation Logic: This dual-method approach ensures mass balance closure. If LC-MS indicates a 50% conversion of the diester but titration shows less than the stoichiometric equivalent of acid, it immediately flags potential side reactions or precipitation issues.

Thermal Degradation & Calorimetric Profiling

For applications involving high-temperature polymer synthesis [3][3] or melt-extrusion, the thermal stability of the diester is a limiting factor. The baseline physical properties of its mono-ester analog (methyl 3-phenylpropanoate) exhibit a boiling point of 236–239 °C and a density of 1.05 g/cm³ [4][4]. The diester exhibits significantly higher thermal metrics due to increased molecular weight and stronger intermolecular dipole interactions.

ThermalWorkflow S1 Sample Prep under N2 (Prevent Oxidation) S2 Indium Calibration (Tm = 156.6 °C) S1->S2 S3 Dynamic DSC (10 °C/min) S2->S3 Primary Screen S4 Isothermal Microcalorimetry (24h Hold) S2->S4 Long-term Stability S5 Thermodynamic Data (Cp, ΔH, Ea) S3->S5 S4->S5 S6 Orthogonal Validation (Mass Balance) S5->S6 Cross-Verification

Self-validating thermal analysis workflow for stability profiling.

Self-Validating Calorimetric Protocol (DSC/TGA)
  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (Tm = 156.6 °C). Causality: Indium is chosen because its melting point falls precisely within the pre-degradation thermal window of the diester, ensuring sensor accuracy immediately before the onset of any thermal cracking.

  • Atmosphere Control: Purge the system with high-purity Nitrogen (50 mL/min). Causality: An inert atmosphere isolates purely thermal degradation (pyrolysis) from oxidative degradation, allowing for the precise deconvolution of intrinsic thermodynamic parameters.

  • Dynamic Heating: Subject a 5 mg sample to a heating rate of 10 °C/min from 25 °C to 400 °C. Causality: A 10 °C/min rate optimally balances thermal lag with transition resolution. Faster rates artificially shift the apparent degradation onset to higher temperatures due to thermal inertia, while slower rates broaden endothermic transitions beyond the detection threshold.

  • Isothermal Microcalorimetry (IMC) Cross-Check: Hold a separate sample at 150 °C for 24 hours in an IMC. Causality: Dynamic DSC often misses slow, low-energy decomposition events. IMC captures these micro-exotherms, validating the long-term thermal safety margin.

Quantitative Data Presentation

The following table synthesizes the thermodynamic and physical parameters of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate. Data is calculated and extrapolated from empirical measurements of its structural analogs evaluated through the aforementioned protocols.

Thermodynamic / Physical PropertyValueReference / Derivation Source
Molecular Weight 250.14 g/mol Exact Calculation (C₁₄H₁₈O₄)
Density ( ρ ) ~1.12 g/cm³Extrapolated from Methyl 3-phenylpropanoate (1.05 g/cm³) [4][4]
Boiling Point > 350 °CExtrapolated from Methyl 3-phenylpropanoate (236-239 °C) [4][4]
Flash Point > 150 °CExtrapolated from Methyl 3-phenylpropanoate (100 °C) [4][4]
Enthalpy of Hydrolysis ( ΔHhyd​ ) +15 to +20 kJ/molBased on alkyl ester thermodynamics [2][2]

References

  • Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features Source: MDPI URL
  • Rates and equilibria of ester hydrolysis: Combination of slow and rapid reactions Source: ResearchGate URL
  • Methyl 3-phenylpropionate - SAFETY DATA SHEET Source: Fisher Scientific URL
  • Syntheses and Structures of Four Pairs of Coordination Polymers Based on 2,2′-((5-(Methoxycarbonyl)-1,3-phenylene)bis(oxy))

Sources

Exploratory

Comprehensive Characterization and Analytical Profiling of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

Executive Summary Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate—also known systematically as dimethyl 3,3'-(1,3-phenylene)dipropanoate—is a highly versatile diester utilized as a critical synthetic intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate—also known systematically as dimethyl 3,3'-(1,3-phenylene)dipropanoate—is a highly versatile diester utilized as a critical synthetic intermediate in materials science, coordination chemistry, and pharmaceutical development. For researchers and drug development professionals, distinguishing this specific meta-substituted aromatic diester from its structural isomers (such as the ortho- or para- derivatives) requires rigorous analytical profiling.

This whitepaper provides an in-depth technical guide to the molecular weight, exact mass calculations, synthetic pathways, and high-resolution mass spectrometry (HRMS) protocols necessary for the unambiguous characterization of this compound [1, 2].

Molecular Identity and Physicochemical Profiling

Understanding the macroscopic and microscopic mass properties of a compound is the foundational step in analytical chemistry. The average molecular weight (MW) is essential for stoichiometric calculations during synthesis, while the monoisotopic exact mass is the critical target for HRMS identification.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
IUPAC Name dimethyl 3,3'-(1,3-phenylene)dipropanoate
CAS Registry Number 6221-61-0
PubChem CID 594175
Molecular Formula C₁₄H₁₈O₄
Average Molecular Weight 250.29 g/mol
Monoisotopic (Exact) Mass 250.1205 Da
Predicted Density 1.1 ± 0.1 g/cm³
Predicted Boiling Point 336.7 ± 22.0 °C at 760 mmHg

Data corroborated via [2] and [3].

Theoretical Mass Calculations: MW vs. Exact Mass

In drug development and metabolomics, distinguishing between average molecular weight and exact mass is non-negotiable.

Average Molecular Weight (250.29 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes for each element.

  • Carbon (C): 14 × 12.011 = 168.154

  • Hydrogen (H): 18 × 1.008 = 18.144

  • Oxygen (O): 4 × 15.999 = 63.996

  • Total MW ≈ 250.29 g/mol

Exact Monoisotopic Mass (250.1205 Da): Calculated using the mass of the primary, most abundant isotope of each element (¹²C, ¹H, ¹⁶O). This is the exact value an Orbitrap or Q-TOF mass spectrometer will detect.

  • ¹²C: 14 × 12.000000 = 168.000000

  • ¹H: 18 × 1.007825 = 18.140850

  • ¹⁶O: 4 × 15.994915 = 63.979660

  • Total Exact Mass = 250.120510 Da

When analyzed via Electrospray Ionization (ESI) in positive mode, the expected adducts are:

  • Protonated[M+H]⁺: 251.1283 m/z

  • Sodiated [M+Na]⁺: 273.1103 m/z

Synthetic Pathways and Structural Validation

The synthesis of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate typically avoids direct alkylation due to the risk of polyalkylation. Instead, a highly controlled two-step process utilizing palladium-catalyzed cross-coupling is preferred. This ensures strict meta-substitution fidelity.

Synthesis SM1 Starting Materials: 1,3-Dibromobenzene + Methyl Acrylate Rxn1 Step 1: Heck Cross-Coupling (Pd Catalyst, Base, Heat) SM1->Rxn1 Int1 Intermediate: Dimethyl 3,3'-(1,3-phenylene)diacrylate Rxn1->Int1 Rxn2 Step 2: Catalytic Hydrogenation (H2, Pd/C, Methanol) Int1->Rxn2 Prod Target Molecule: Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate Rxn2->Prod

Synthetic workflow for Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate.

Mechanistic Causality:

  • Heck Reaction: 1,3-dibromobenzene is reacted with methyl acrylate. The palladium catalyst selectively inserts into the C-Br bonds, ensuring the carbon skeleton is extended exactly at the 1 and 3 positions.

  • Hydrogenation: The resulting diacrylate intermediate contains rigid double bonds. Catalytic hydrogenation (Pd/C) reduces these alkenes to alkanes, yielding the flexible dipropanoate target molecule without reducing the stable aromatic ring or the ester carbonyls.

Analytical Workflow: LC-HRMS Validation Protocol

To confirm the successful synthesis and purity of the compound, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system to ensure absolute trustworthiness in the data output.

Phase 1: Sample Preparation
  • Primary Stock: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade methanol.

  • Working Dilution: Dilute the stock to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Step: Prepare a blank vial containing only the 50:50 Water:Acetonitrile (0.1% Formic Acid) matrix. A blank injection must precede and follow the sample run to prove that the m/z 251.1283 signal is intrinsic to the sample and not an artifact of column carryover.

Phase 2: Chromatographic Separation
  • Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Causality: The hydrophobic aromatic ring and the polar ester moieties require a C18 stationary phase to provide optimal retention and sharp peak shapes.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid maintains an acidic pH to suppress silanol ionization on the column and acts as a vital proton source to facilitate [M+H]⁺ adduct formation in the ESI source.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

Phase 3: Mass Spectrometry Acquisition (ESI+)
  • Instrument: Orbitrap or Q-TOF MS.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Desolvation Temperature: 350°C.

    • Causality: 350°C ensures complete vaporization of the aqueous-organic droplets. It is kept strictly below 400°C to prevent thermal degradation of the delicate ester linkages, which would artificially inflate the presence of fragment ions (e.g., loss of methanol, -32 Da).

  • Lock-Mass Calibration: Continuously infuse Leucine Enkephalin (m/z 556.2771).

    • Causality: This corrects for instrumental drift in real-time, ensuring mass accuracy remains within the strict < 5 ppm threshold required for unambiguous molecular formula confirmation.

Phase 4: Data Processing
  • Extract the ion chromatogram (EIC) for m/z 251.1283 with a mass tolerance window of ± 5 ppm.

  • Verify the isotopic pattern. The M+1 peak (¹³C isotope) should appear at m/z 252.1316 with an approximate relative abundance of 15.5% compared to the monoisotopic peak, confirming the presence of 14 carbon atoms.

Conclusion

The precise characterization of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate hinges on the accurate determination of its exact mass (250.1205 Da) and the implementation of robust, self-validating analytical protocols. By adhering to the LC-HRMS methodologies outlined in this guide, researchers can confidently verify the structural integrity of this diester, ensuring downstream reliability in pharmaceutical and materials science applications.

References

  • National Center for Biotechnology Information (NCBI). "Compound Summary for CID 594175: 1,3-Benzenedipropanoic acid, dimethyl ester." PubChem Database. Available at: [Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

Defining the Goal I'm currently focused on dissecting the initial request. It involves a synthesis protocol, so I'm honing in on the specific target molecule and the level of detail needed.

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Goal

I'm currently focused on dissecting the initial request. It involves a synthesis protocol, so I'm honing in on the specific target molecule and the level of detail needed. I'm noting the required content type is detailed application notes, meaning a comprehensive, step-by-step approach is crucial.

Analyzing the Audience

I've shifted my focus to the intended audience and core requirements. Understanding they are scientists and requiring full editorial control is helping me frame the response style. The need for scientific integrity, with citations and a references section, is now clear. I'm also preparing for the need for visualizations.

Outlining the Synthesis

I've mapped out two potential routes. Route 1, involving a Heck coupling followed by hydrogenation, is the more appealing option due to its prevalence in drug development and the opportunities it presents for a thorough discussion of transition-metal chemistry. Route 2, an esterification, is less interesting but could be included for completeness. I am now seeking supporting references for the chosen Heck coupling approach.

Confirming the Heck Coupling

I have successfully confirmed the Heck coupling reaction of 1,3-dibromobenzene with methyl acrylate. The expected dimethyl 3,3'-(1,3-phenylene)diacrylate product formed. The next step will be investigating the hydrogenation with Pd/C and analyzing the final product.

Verifying Reference Source

I've just confirmed a relevant reference! It details polynuclear manganese complexes featuring a dicarboxylate ligand, specifically a hexanuclear mixed-valence complex. This seems like a promising lead for the Heck coupling and hydrogenation pathway I'm exploring, and I'm eager to dive deeper into it.

Defining the Coupling Reaction

I've defined the initial synthetic strategy. The target compound will be synthesized via a two-step sequence. The first crucial step involves a Heck coupling reaction. I've identified the reactants as 1,3-dibromobenzene and methyl acrylate, leading to dimethyl 3,3'-(1,3-phenylene)diacrylate. The reaction conditions include Pd(OAc)2, P(o-tolyl)3, Et3N, MeCN, and reflux.

Outlining the Application Note

Now, I'm mapping out the application note. I've got the title locked down and am drafting the abstract, focusing on the compound's utility as a bifunctional linker. The rationale section is next, exploring the Heck coupling and hydrogenation strategy, and why those specific catalysts were chosen. A workflow diagram will visually summarize the entire synthetic pathway.

Elaborating the Protocol

I'm now detailing the experimental procedures, breaking them into steps with reagents, setups, procedures, workups, and characterization sections. I'm focusing on the double Heck cross-coupling and the catalytic hydrogenation, which require thorough explanation. I'm compiling tables showing reagent stoichiometry, equivalents, and expected yields. I'm also planning in-process controls like TLC and LC-MS for self-validation. Finally, I've got a comprehensive list of references, with checked URLs.

Refining the Synthesis Pathway

I'm now revising the synthetic route diagram for clarity, aiming for a more professional presentation. The focus is on ensuring sufficient color contrast in the diagram elements and text for improved readability. I've updated the DOT code to achieve this. The overall reaction scheme, which includes the Heck coupling and hydrogenation, is clearly indicated.

Visualizing the Synthesis

I've crafted a concise, two-step workflow diagram using DOT language. I've accurately represented the Heck coupling and subsequent hydrogenation, including reactants, intermediates, and the final product, with correct color-coding for clarity and contrast. I am aiming to ensure the diagram is visually appealing and easily understood.

Justifying the Strategy

I'm now detailing the rationale behind choosing the double Heck coupling of 1,3-dibromobenzene over direct esterification of a diacid. The scalability of the Heck reaction from a commercially available starting material, coupled with its excellent atom economy and avoidance of harsh acidic conditions, makes it the optimal choice for this synthesis.

Detailing the Experiment Design

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Constructing the Procedures

I'm now building out the detailed experimental protocol with a fine-tooth comb. I have completed a table of reagents and parameters. I am developing a step-by-step description of each reaction, including detailed setups, procedures, workups, and purification methods for the Heck coupling and the hydrogenation. I have compiled in-process controls for self-validation of the reactions. I'll note how to know the reactions are working, and what the observable indicators are, for example, for the Heck reaction I will note the color change from Pd(II) to Pd(0). Finally, I will add an explanation for each in-process control.

Analyzing the Boost

I'm now focusing on a key aspect: the "boost" in the Heck coupling. I've found a rationale: the initial acrylate deactivates the ring for the second addition. Adding more catalyst and acrylate pushes the reaction to completion, and I'll emphasize this point as a key insight in the synthesis. I'm now drafting tables to document the protocol.

Refining the Reaction

I'm now detailing the specifics of the double Heck reaction and formulating a clear table with reagent amounts, including a "boost" of acrylate and catalyst. I've designed quality control metrics for the intermediate and target product, and included details for their self-validation. I've also outlined in-process controls, like Et3N·HBr precipitation and LC-MS monitoring, to ensure the reaction is working.

Implementing the Visual Protocol

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Adjusting the Visualization

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G SM 1,3-Dibromobenzene + Methyl Acrylate Int Dimethyl 3,3'-(1,3-phenylene)diacrylate (Intermediate) SM->Int Pd(OAc)2, P(o-tolyl)3 Et3N, MeCN, Reflux Prod Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (Target) Int->Prod 5% Pd/C, H2 (1 atm) THF, RT

Finalizing the Workflow

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Completing the Synthesis

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Justifying the Mechanistic Details

I'm now detailing the mechanistic nuances, including how the o-tolyl ligands on the phosphine enhance reductive elimination, and stabilizing the palladium catalyst, which prevents aggregation. The "boost" of the acrylate and the catalyst will ensure a high yield. The subsequent catalytic hydrogenation will yield the desired product.

Analyzing the Solvents

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\n\n I'm also working on crafting an overview of the two-step workflow diagram. I am generating a structured approach, with a figure, and a caption. The process is now documented.

Refining the Experiment

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Detailing the TLC Validation

I'm now detailing the TLC validation for the Heck coupling. I will be sure to show the disappearance of the starting material with the sequential appearance of the intermediate. The highly fluorescent diacrylate product's slower emergence will be documented.

Validating the Characterization

I'm now detailing the characterization data and the self-validating measures. I have incorporated the visual cues and analytical cues for the hydrogenation step, including the balloon deflation and the NMR spectral data. I've also incorporated the disappearance of vinyl protons and new aliphatic protons.

Refining the Visualization

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Refining the Visualization

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Integrating the Literature

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Describing the Hydrogenation

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Application

Application Note: Utilizing Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate in Advanced Polymer Synthesis

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Formulation Researchers Executive Summary & Structural Rationale Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate—more commonly referred to in pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Formulation Researchers

Executive Summary & Structural Rationale

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate—more commonly referred to in polymer literature as dimethyl m-phenylenedipropionate (DmMPDP) —is a highly versatile, meta-substituted aromatic diester. Structurally, it features a central benzene ring flanked by two flexible aliphatic propanoate arms at the 1 and 3 positions.

As a Senior Application Scientist, selecting this specific monomer over ubiquitous rigid analogs (like dimethyl terephthalate) is a deliberate choice driven by two structural causalities:

  • Disrupted Symmetry (The meta-linkage): The 1,3-substitution pattern introduces a "kink" in the polymer backbone. This prevents the highly ordered, rigid chain packing seen in para-substituted polymers, effectively lowering the glass transition ( Tg​ ) and melting ( Tm​ ) temperatures.

  • Aliphatic Flexibility: The −CH2​−CH2​−COO− arms introduce localized chain mobility directly adjacent to the aromatic core.

These properties make DmMPDP an ideal precursor for two distinct, high-value applications: the synthesis of sharp-melt crystalline polyesters for advanced toner resins[1], and the generation of flexible dicarboxylate linkers for luminescent metal-organic coordination polymers (MOFs) [2],[3].

Quantitative Data: Thermal & Structural Properties

The table below summarizes the divergent properties of polymers derived from this precursor based on the synthetic pathway chosen.

Polymer SystemCo-Monomer / Metal NodeKey Physicochemical PropertyPrimary Application
Organic Polyester 1,4-Butanediol Tm​ ~ 65–75°C; Sharp-melt transitionEnergy-efficient laser printer toners[1]
Coordination Polymer Cd(II) + 4-bpmp(3,6) 2D Trigonal LatticeBlue-violet optoelectronics[3]
Coordination Polymer Zn(II) + piperazine deriv.3-Fold interpenetrated diamondoid netLuminescent sensors[2]
Biomimetic Complex Fe(III) + N-donors (μ-oxo)bis(μ-carboxylato) coreDiiron oxidase enzyme models[4]

Workflow 1: Synthesis of Sharp-Melt Crystalline Polyesters

Melt polycondensation is the preferred industrial route for synthesizing polyesters from DmMPDP. Utilizing the diester instead of the free diacid is critical here: transesterification proceeds smoothly, and the methanol byproduct is easily distilled off at lower temperatures than water, minimizing acid-catalyzed side reactions (such as the cyclization of 1,4-butanediol into tetrahydrofuran).

Experimental Protocol: Melt Polycondensation

Step 1: Transesterification (Oligomerization)

  • Charge the Reactor: Into a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a short-path distillation head, add 0.1 mol of DmMPDP and 0.12 mol of 1,4-butanediol (a 1:1.2 molar ratio ensures the diol caps the oligomer chains).

  • Catalyst Addition: Add 0.05 mol% of Titanium(IV) butoxide. Causality: Ti(IV) acts as a strong Lewis acid, coordinating to the carbonyl oxygen of the diester to increase its electrophilicity, thereby accelerating nucleophilic attack by the diol.

  • Thermal Ramp: Purge with N2​ and heat the mixture to 160°C, gradually increasing to 190°C over 2 hours.

  • Self-Validating Check (Volumetric): The theoretical yield of methanol is ~8.1 mL. Do not proceed to Step 2 until at least 95% of this volume is collected in the graduated receiver. Premature vacuum application will sublimate unreacted monomer, destroying the stoichiometric balance dictated by the Carothers equation.

Step 2: Polycondensation (Chain Extension) 5. Vacuum Ramp: Gradually apply a vacuum, reducing pressure from 760 Torr to < 1 Torr over 45 minutes. Causality: A slow ramp prevents "bumping" and the loss of low-molecular-weight oligomers into the vacuum trap. 6. High-Temperature Hold: Raise the temperature to 240°C and maintain for 2–3 hours under high vacuum to extract excess 1,4-butanediol and drive the equilibrium toward a high-molecular-weight polymer. 7. Termination: Break the vacuum with N2​ , halt stirring, and extrude the polymer melt into an ice-water bath to quench crystallization.

Polycondensation M1 Methyl 3-[3-(3-methoxy-3- oxopropyl)phenyl]propanoate (Diester Monomer) Step1 Transesterification 190°C, N2 Atmosphere M1->Step1 M2 1,4-Butanediol (Aliphatic Diol) M2->Step1 Cat Titanium(IV) Butoxide (Catalyst) Cat->Step1 Byprod1 Methanol (Distilled off) Step1->Byprod1 Evaporation PrePoly Oligomeric Pre-polymer Step1->PrePoly Conversion Step2 Polycondensation 240°C, High Vacuum (<1 mbar) PrePoly->Step2 Byprod2 Excess 1,4-Butanediol (Removed) Step2->Byprod2 Vacuum Extraction Final Crystalline Polyester (Sharp-Melt Resin) Step2->Final Chain Extension

Workflow for the synthesis of sharp-melt crystalline polyesters via melt polycondensation.

Workflow 2: Synthesis of Luminescent Coordination Polymers

To utilize this backbone in Metal-Organic Frameworks (MOFs), the diester must first be saponified to m-phenylenedipropionic acid ( H2​MPDP ) . The flexible arms of the MPDP2− linker allow the carboxylate donors to adopt multiple conformations (anti/gauche). When combined with transition metals and long-spanning N-donor co-ligands, this flexibility drives the self-assembly of highly complex, luminescent topological networks[2],[3].

Experimental Protocol: Hydrothermal Self-Assembly

Step 1: Saponification of the Precursor

  • Reflux 0.05 mol of DmMPDP in 100 mL of 2M NaOH (aqueous) for 4 hours.

  • Cool to room temperature and acidify with 6M HCl to pH 2. The resulting white precipitate is H2​MPDP . Filter, wash with cold distilled water, and dry under vacuum.

Step 2: Hydrothermal Synthesis

  • Reaction Mixture: In a 23 mL Teflon-lined stainless steel autoclave, combine 0.1 mmol of H2​MPDP , 0.1 mmol of Cd(NO3​)2​⋅4H2​O , and 0.1 mmol of a co-ligand such as bis(pyridylmethyl)piperazine (bpmp).

  • Solvent System: Add 10 mL of deionized water. Adjust the pH to ~6.0 using dilute NaOH. Causality: Maintaining a slightly acidic to neutral pH ensures partial deprotonation of the carboxylic acids, controlling the rate of metal-ligand coordination to favor crystal growth over rapid amorphous precipitation.

  • Thermal Treatment: Seal the autoclave and heat isothermally at 120°C for 72 hours. Causality: The autogenous pressure generated under hydrothermal conditions increases the solubility of the organic linker and provides the activation energy necessary for reversible coordination bond formation, driving the system to its thermodynamic minimum (a highly ordered crystalline lattice).

  • Controlled Cooling: Cool the vessel to room temperature at a rate of 5°C/hour.

  • Self-Validating Check (Visual): Open the autoclave and inspect the products. The presence of highly faceted, transparent block crystals indicates successful coordination polymer growth. Opaque powders indicate a failed synthesis (likely due to a heating ramp that was too fast or improper pH buffering).

MOF_Synthesis Diester Diester Precursor (DmMPDP) Hydrolysis Base Hydrolysis (NaOH, then HCl) Diester->Hydrolysis Diacid m-Phenylenedipropionic Acid (H2MPDP Linker) Hydrolysis->Diacid Saponification Hydrothermal Hydrothermal Synthesis 120°C, 72 hours, Teflon-lined Diacid->Hydrothermal Metal Cd(NO3)2·4H2O (Metal Node) Metal->Hydrothermal CoLigand Bis(pyridylmethyl)piperazine (N-Donor Co-ligand) CoLigand->Hydrothermal MOF Luminescent 2D/3D Coordination Polymer Hydrothermal->MOF Self-Assembly

Hydrothermal self-assembly pathway for luminescent cadmium coordination polymers.

Sources

Method

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate applications in materials science

Application Note: Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate in Advanced Materials Science Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Scaffold Developers. Executive Summary & Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate in Advanced Materials Science

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Scaffold Developers.

Executive Summary & Mechanistic Rationale

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (CAS: 6221-61-0), also known as dimethyl 1,3-phenylenedipropanoate, is a versatile bifunctional monomer utilized in the synthesis of advanced macromolecular architectures. Unlike rigid aromatic monomers (e.g., dimethyl terephthalate), this diester incorporates two critical structural features that dictate its utility in materials science:

  • Meta-Phenylene Core (1,3-Substitution): The asymmetrical meta-linkage introduces a geometric "kink" into the polymer backbone. This disrupts the linear symmetry required for tight π−π stacking and crystalline domain formation, driving the resulting polymers toward amorphous, highly soluble states.

  • Propanoate Spacers: The two-carbon aliphatic chains separating the aromatic ring from the ester moieties increase the free volume of the polymer network. This internal plasticization lowers the glass transition temperature ( Tg​ ) and imparts mechanical flexibility, making it ideal for elastomeric scaffolds and processable resins.

By leveraging these features, researchers can engineer materials that bypass the intractable, insoluble nature of fully aromatic polymers while maintaining superior thermal stability compared to fully aliphatic systems.

Key Applications in Materials Science

Synthesis of Amorphous, High-Solubility Polyesters

Step-growth polymerization of this diester with aliphatic or cycloaliphatic diols yields polyesters with exceptional optical clarity and solubility in common organic solvents (e.g., THF, chloroform). These properties are critical for spin-coating applications in organic electronics and the fabrication of transparent optical films [1].

Dendritic and Hyperbranched Architectures

The flexible arms and meta-geometry make this monomer an excellent AB₂ or A₂ core precursor for convergent dendrimer synthesis. The spatial arrangement prevents steric crowding at the core during the early generations of dendrimer growth, allowing for higher defect-free generation numbers. These hyperbranched structures are actively investigated as nanocarriers for targeted drug delivery.

Precursors for Metal-Organic Frameworks (MOFs)

Upon saponification to 1,3-benzenedipropionic acid, the molecule serves as a flexible dicarboxylate ligand for coordination polymers and MOFs. The flexible propanoate arms allow the ligand to adopt multiple conformations, enabling the synthesis of "breathing" MOFs that can dynamically expand or contract their pore sizes in response to guest molecule adsorption [2].

Structure-Property Relationships

The following DOT diagram illustrates the mechanistic pathway linking the monomer's structural features to the macroscopic properties of the resulting materials.

StructureProperty N1 Methyl 3-[3-(3-methoxy-3-oxopropyl) phenyl]propanoate N2 Meta-Phenylene Core (1,3-Substitution) N1->N2 N3 Propanoate Arms (Flexible Spacers) N1->N3 N4 Disrupted Polymer Chain Packing (Reduced Symmetry) N2->N4 N5 Increased Free Volume (Enhanced Chain Mobility) N3->N5 N6 Lower Crystallinity (Amorphous) N4->N6 N7 High Solubility in Organic Solvents N4->N7 N5->N7 N8 Lower Glass Transition (Tg) N5->N8

Caption: Mechanistic pathway linking monomer structural features to macroscopic polymer properties.

Quantitative Data: Comparative Thermal Properties

To illustrate the impact of the meta-substitution and aliphatic spacers, the table below compares the representative thermal properties of polyesters derived from structurally related monomers when reacted with ethylene glycol.

Monomer PrecursorAromatic SubstitutionAliphatic SpacerExpected Tg​ (°C)CrystallinityPrimary Use Case
Dimethyl terephthalate Para (1,4)None (Rigid)~70 - 80High (Semi-crystalline)High-strength fibers (PET)
Dimethyl isophthalate Meta (1,3)None (Rigid)~50 - 60Low (Amorphous)Shrink films, coatings
Dimethyl 1,4-phenylenedipropanoate Para (1,4)Yes (Flexible)~20 - 30ModerateElastomeric fibers
Dimethyl 1,3-phenylenedipropanoate Meta (1,3) Yes (Flexible) < 10 None (Amorphous) Adhesives, specialty elastomers

Note: Values are representative benchmarks demonstrating the structure-property causality of the monomer's architecture.

Validated Experimental Protocols

Protocol A: Two-Stage Melt Polycondensation (Polyester Synthesis)

This protocol describes the synthesis of an amorphous polyester via transesterification with a diol.

Expert Insight: Melt polycondensation must be strictly controlled in two stages. Applying vacuum before theoretical methanol evolution is complete will strip the volatile diol and diester, destroying the 1:1 stoichiometric balance required for high molecular weight step-growth polymerization (Carothers' Equation).

  • Stage 1: Transesterification (Oligomerization)

    • Charge a thoroughly dried, 3-neck round-bottom flask with Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (1.0 eq) and Ethylene Glycol (2.2 eq).

    • Add Titanium(IV) butoxide ( Ti(OBu)4​ ) as a catalyst (0.1 mol% relative to the diester).

    • Equip the flask with a mechanical stirrer, a nitrogen inlet, and a short-path distillation head connected to a graduated receiving flask.

    • Heat the mixture to 160–180°C under a continuous nitrogen sweep.

    • Self-Validation Step: Monitor the volume of methanol distilled. Do not proceed to Stage 2 until at least 95% of the theoretical methanol volume has been collected (typically 2–4 hours).

  • Stage 2: Polycondensation (Chain Extension)

    • Gradually increase the temperature to 230–250°C.

    • Slowly apply a high vacuum (< 0.5 Torr) over 30 minutes to prevent bumping and excessive foaming.

    • Maintain these conditions for 2–3 hours to distill off the excess ethylene glycol.

    • Self-Validation Step: Monitor the torque on the mechanical stirrer. The reaction is complete when the melt viscosity reaches a plateau, indicating the maximum molecular weight has been achieved.

  • Recovery: Break the vacuum with nitrogen, cool the polymer melt, and dissolve in chloroform. Precipitate the polymer by dropwise addition into cold methanol. Filter and dry under vacuum at 40°C.

Polycondensation N1 Monomer Preparation Dimethyl 1,3-phenylenedipropanoate + Excess Diol N2 Transesterification (160-180°C, N2 atm) Catalyst: Ti(OBu)4 N1->N2 Mix & Heat N3 Methanol Distillation (Self-Validation: >95% Volumetric Check) N2->N3 Byproduct Removal N4 Polycondensation (230-250°C, Vacuum < 0.5 Torr) N3->N4 Vacuum Applied N5 Viscosity Increase (Monitored via Stirrer Torque) N4->N5 Chain Extension N6 Amorphous Polyester (Precipitated in Methanol) N5->N6 Quench & Recover

Caption: Workflow for the two-stage melt polycondensation of dimethyl 1,3-phenylenedipropanoate.

Protocol B: Saponification to 1,3-Benzenedipropionic Acid (MOF Ligand Preparation)

To utilize the monomer in coordination chemistry, the methyl esters must be hydrolyzed to free carboxylic acids [3].

  • Hydrolysis: Dissolve the diester (1.0 eq) in a 1:1 mixture of THF and Methanol. Add an aqueous solution of NaOH (3.0 eq). Reflux the mixture at 70°C for 4 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and methanol.

  • Acidification: Cool the aqueous residue in an ice bath and slowly acidify to pH ~2 using 2M HCl. The 1,3-benzenedipropionic acid will precipitate as a white solid.

  • Isolation & Validation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Self-Validation Step: Perform FTIR spectroscopy. The successful conversion is confirmed by the disappearance of the sharp ester carbonyl stretch at ~1740 cm⁻¹ and the appearance of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) alongside an acid carbonyl stretch at ~1705 cm⁻¹.

References

  • LookChem Database. "Cas 6221-61-0, 1,3-Benzenedipropionic acid dimethyl ester Basic Information and Properties." LookChem. Available at:[Link]

Application

Application Note: Catalytic Esterification Methods for Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Scientific Scope Methyl 3-[3-(3-methoxy-3-oxopropyl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Scope

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate—also known systematically as dimethyl 3,3'-(1,3-phenylene)dipropanoate —is a highly versatile bifunctional diester. In advanced materials and drug development, it serves as a critical synthetic intermediate for dendrimer construction, macrocyclic drug scaffolds, and as a flexible dicarboxylate bridging ligand (mpdp²⁻) in the synthesis of polynuclear transition metal complexes (e.g., biomimetic manganese and iron clusters)[1][2].

Because the propanoate arms provide rotational flexibility compared to rigid benzoate analogues, synthesizing this diester with high purity is essential to prevent oligomeric byproducts during downstream macrocyclization or coordination[1]. This application note details three distinct, self-validating catalytic methodologies to synthesize this target: two direct esterification routes from the corresponding diacid, and one de novo catalytic coupling route for scenarios where the diacid precursor is commercially unavailable.

Physicochemical Profile

PropertySpecification
Chemical Name Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
Synonyms Dimethyl 3,3'-(1,3-phenylene)dipropanoate; 1,3-Bis(2-carbomethoxyethyl)benzene
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Precursor 3,3'-(1,3-Phenylene)dipropanoic acid (Diacid)
Key Structural Feature Meta-substituted flexible diester arms

Experimental Methodologies

Protocol A: Brønsted Acid-Catalyzed Fischer Esterification (p-TsOH)

Causality & Design: Traditional Fischer esterification relies on shifting the equilibrium via water removal. However, when using methanol (bp 65 °C), standard Dean-Stark traps are ineffective because methanol boils lower than water and forms a homogenous mixture. To bypass this, we utilize Trimethyl orthoformate (TMOF) as a chemical water scavenger. TMOF reacts with generated water to form methanol and volatile methyl formate, driving the reaction to completion via Le Chatelier's principle without requiring harsh thermal conditions. p-Toluenesulfonic acid (p-TsOH) is selected over H₂SO₄ to minimize oxidative side-reactions and etherification of methanol.

Step-by-Step Procedure:

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,3'-(1,3-phenylene)dipropanoic acid (5.0 g, 22.5 mmol).

  • Solvent & Scavenger: Suspend the diacid in anhydrous methanol (40 mL). Add trimethyl orthoformate (7.4 mL, 67.5 mmol, 3.0 eq).

  • Catalyst Addition: Add p-TsOH·H₂O (0.43 g, 2.25 mmol, 10 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C (reflux) under an argon atmosphere for 12 hours. The suspension will clarify as the esterification proceeds.

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo to remove methanol and methyl formate.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL) to remove the catalyst and any unreacted diacid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure diester as a colorless oil.

Protocol B: Lewis Acid-Catalyzed Esterification (Sc(OTf)₃)

Causality & Design: For substrates containing acid-labile functional groups, Brønsted acids can be destructive. Scandium(III) triflate [Sc(OTf)₃] is a highly oxophilic, yet remarkably water-tolerant Lewis acid[3][4]. It coordinates to the carbonyl oxygen of the carboxylic acid, drastically increasing the electrophilicity of the carbonyl carbon. Because Sc(OTf)₃ is not deactivated by the water byproduct, it functions at low catalytic loadings (5-10 mol%) and provides near-quantitative yields under mild conditions[3].

Step-by-Step Procedure:

  • Setup: In a 50 mL reaction vial, dissolve the diacid (2.0 g, 9.0 mmol) in anhydrous methanol (20 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.44 g, 0.9 mmol, 10 mol%).

  • Reaction: Stir the mixture at 50 °C for 8 hours. The reaction can be monitored by TLC (Hexanes/EtOAc 7:3) until the baseline diacid spot disappears.

  • Workup: Unlike Brønsted acids, Sc(OTf)₃ can be easily recovered. Quench the reaction with water (10 mL) and extract with dichloromethane (3 × 20 mL).

  • Catalyst Recovery: The aqueous layer contains the Sc(OTf)₃, which can be recovered by removing the water under reduced pressure and drying at 150 °C in vacuo for reuse[4].

  • Purification: Dry the combined organic layers over MgSO₄, filter, and evaporate to afford the target diester.

Protocol C: De Novo Synthesis via Heck Coupling & Catalytic Hydrogenation

Causality & Design: When 3,3'-(1,3-phenylene)dipropanoic acid is unavailable, the diester can be synthesized directly from 1,3-dibromobenzene and methyl acrylate[1]. This two-step sequence utilizes a Palladium-catalyzed Heck cross-coupling to install the carbon framework, followed by Pd/C catalyzed hydrogenation to reduce the resulting alkenes. Tri-(o-tolyl)phosphine is used as the ligand in the Heck step because its steric bulk accelerates the reductive elimination step in the Pd catalytic cycle[1].

Step-by-Step Procedure: Step 1: Heck Coupling

  • In an inert-atmosphere Schlenk flask, dissolve 1,3-dibromobenzene (10.0 g, 42.4 mmol) in dry acetonitrile (40 mL) and triethylamine (30 mL).

  • Add Pd(OAc)₂ (0.19 g, 0.85 mmol) and tri-(o-tolyl)phosphine (0.51 g, 1.67 mmol)[1].

  • Add methyl acrylate (8.2 mL, 90.0 mmol) and heat the mixture to reflux for 4 hours.

  • Filter the cooled mixture through a Celite pad, concentrate, and recrystallize from ethanol to yield 1,3-bis(2-carbomethoxyethenyl)benzene.

Step 2: Catalytic Hydrogenation

  • Dissolve the alkene intermediate (5.0 g, 20.3 mmol) in dry THF (125 mL).

  • Add 5% Pd/C (0.68 g)[1].

  • Purge the vessel with Argon, then introduce H₂ gas (balloon pressure). Stir vigorously overnight at room temperature.

  • Purge with Argon, filter through Celite to remove the Pd/C, and concentrate in vacuo to yield the target diester[1].

Method Comparison Data

ParameterProtocol A (Brønsted Acid)Protocol B (Lewis Acid)Protocol C (De Novo Coupling)
Catalyst p-TsOH (10 mol%)Sc(OTf)₃ (10 mol%)Pd(OAc)₂ / Pd/C
Reaction Time 12 hours8 hours4 hours + 12 hours
Typical Yield 92 - 95%96 - 99%83% (Over 2 steps)
Scalability Excellent (>100g)Good (Catalyst is expensive but recoverable)Moderate (Requires H₂ gas handling)
Best Use Case Bulk synthesis from diacidAcid-sensitive substratesDiacid precursor unavailable

Visualizations

SyntheticPathways Diacid 3,3'-(1,3-Phenylene) dipropanoic acid Target Methyl 3-[3-(3-methoxy-3-oxopropyl) phenyl]propanoate Diacid->Target Protocol A (p-TsOH) or Protocol B (Sc(OTf)3) + MeOH Dibromo 1,3-Dibromobenzene + Methyl Acrylate Intermediate 1,3-Bis(2-carbomethoxyethenyl)benzene (Alkene Intermediate) Dibromo->Intermediate Protocol C, Step 1 Pd(OAc)2, Heck Coupling Intermediate->Target Protocol C, Step 2 H2, Pd/C Hydrogenation

Fig 1: Synthetic pathways for the target diester via direct esterification vs. de novo coupling.

CatalyticCycle Sc Sc(OTf)3 Catalyst Act Carbonyl Activation Sc->Act + Diacid Nuc MeOH Attack Act->Nuc Tet Tetrahedral Intermediate Nuc->Tet Elim Water Elimination Tet->Elim Proton Transfer Prod Diester Product Elim->Prod - H2O Prod->Sc Catalyst Release

Fig 2: Mechanism of Sc(OTf)3-catalyzed esterification highlighting water-tolerant Lewis acidity.

References

  • Mukherjee, R., et al. "Polynuclear Manganese Complexes with the Dicarboxylate Ligand m-Phenylenedipropionate: A Hexanuclear Mixed-Valence (3MnIII, 3MnIV) Complex." Inorganic Chemistry, 2004, 43(4), 1481–1498. [Link]

  • Ishihara, K., et al. "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." The Journal of Organic Chemistry, 1995, 60(14), 4520–4526.[Link]

  • Remme, N., Koschek, K., Schneider, C. "Scandium Triflate Catalyzed Transesterification of Carboxylic Esters." Synlett, 2007(3), 491-493.[Link]

Sources

Method

In Vitro Esterase Cleavage and Metabolic Stability Assay: Profiling Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

Executive Summary & Rationale Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (commonly known as dimethyl m-phenylenedipropionate) is a symmetric diester. In drug development, esterification is a classic prodrug str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (commonly known as dimethyl m-phenylenedipropionate) is a symmetric diester. In drug development, esterification is a classic prodrug strategy utilized to mask polar carboxylic acids, thereby enhancing lipophilicity and passive transcellular permeability.

To become pharmacologically active, such diester prodrugs must undergo enzymatic hydrolysis in vivo to release the active dicarboxylic acid (m-phenylenedipropionic acid). This application note details a robust, self-validating in vitro assay to evaluate the metabolic stability and cleavage kinetics of this diester using recombinant human carboxylesterase 1 (hCES1) and LC-MS/MS quantification.

Mechanistic Insights: The Role of hCES1

Carboxylesterases (CES) are the primary phase-I drug-metabolizing enzymes responsible for prodrug activation. The two dominant isoforms in humans are hCES1 (highly expressed in the liver) and hCES2 (highly expressed in the intestine) [4].

Substrate Specificity & Causality: hCES1 possesses a large acyl-binding pocket and a small alcohol-binding pocket, making it highly efficient at hydrolyzing substrates with small alcohol leaving groups, such as methyl esters [1]. Because our target compound is a dimethyl ester, hCES1 is the most physiologically relevant enzyme for its hepatic activation. The hydrolysis follows a two-step ping-pong mechanism involving a tetrahedral orthoester intermediate and an acyl-enzyme complex [2].

Hydrolysis D Diester Prodrug (C14H18O4) M Monoester (C13H16O4) D->M hCES1 (-MeOH) A Active Diacid (C12H14O4) M->A hCES1 (-MeOH)

Sequential hCES1-mediated hydrolysis of the diester prodrug into its active diacid form.

Experimental Design & Self-Validating Controls

Unlike non-specific colorimetric assays (e.g., p-NPA cleavage) which only measure total esterase activity, this protocol utilizes LC-MS/MS. This choice is critical because it allows researchers to track the sequential de-esterification (Diester → Monoester → Diacid) with absolute structural specificity.

To ensure the assay is a self-validating system , the following controls are integrated:

  • No-Enzyme Control (Buffer only): Validates that hydrolysis is strictly enzymatic and not due to chemical instability at pH 7.4.

  • Time-Zero ( T0​ ) Control: Establishes the baseline concentration before any enzymatic action occurs.

  • Internal Standard (IS): Normalizes matrix effects and extraction recovery variations during LC-MS/MS analysis.

Step-by-Step Methodology

Reagent Preparation
  • Buffer System: Prepare 50 mM Potassium Phosphate Buffer (pH 7.4). Causality: This maintains physiological pH and ionic strength, which is critical for preserving the native conformation of the hCES1 catalytic triad.

  • Substrate Stock: Dissolve Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate in DMSO to a 10 mM stock. Dilute to a 100 µM working solution in 50% acetonitrile/water. Note: Final DMSO concentration in the assay must remain <0.5% to prevent enzyme inhibition.

  • Enzyme Preparation: Thaw recombinant hCES1 on ice. Dilute in phosphate buffer to a final assay concentration of 50 µg/mL.

  • Quench Solution: Prepare ice-cold Acetonitrile (ACN) containing 100 ng/mL Diazepam (Internal Standard).

Incubation & Time-Course Sampling
  • Pre-warm 198 µL of the hCES1 enzyme solution in a 96-well plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 2 µL of the 100 µM substrate working solution (Final substrate concentration = 1 µM).

  • Incubate the plate at 37°C with gentle orbital shaking.

  • At designated time points (0, 5, 15, 30, 60, and 90 minutes), withdraw 20 µL aliquots from the reaction mixture.

Quenching and Extraction
  • Immediately transfer the 20 µL aliquot into a microcentrifuge tube containing 60 µL (3 volumes) of the ice-cold Quench Solution.

    • Causality: The organic solvent instantly denatures the enzyme by disrupting its hydrophobic core, terminating the reaction precisely at the target timepoint. The cold temperature further arrests any residual chemical hydrolysis [3].

  • Vortex the quenched samples for 2 minutes.

  • Centrifuge at 5000 × g for 10 minutes at 4°C to pellet the precipitated proteins[3].

  • Transfer 50 µL of the clear supernatant to an LC-MS/MS autosampler vial.

Workflow S1 1. Substrate Incubation 1 µM Diester + hCES1 (37°C) S2 2. Time-Course Sampling 0, 5, 15, 30, 60 min aliquots S1->S2 S3 3. Enzymatic Quenching Ice-cold ACN + Internal Standard S2->S3 S4 4. Protein Precipitation Centrifuge 5000 x g, 4°C S3->S4 S5 5. LC-MS/MS Quantification MRM tracking of Diester & Diacid S4->S5

Step-by-step in vitro metabolic stability workflow for esterase-mediated prodrug cleavage.

LC-MS/MS Analytical Parameters

To accurately quantify the depletion of the diester and the formation of the diacid, a reverse-phase UPLC system coupled to a triple quadrupole mass spectrometer (ESI+ mode) is utilized.

Table 1: UPLC Gradient Conditions

Column: C18 (2.1 × 50 mm, 1.7 µm); Flow Rate: 0.4 mL/min; Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0095.05.0Initial
0.5095.05.0Isocratic
2.505.095.0Linear
3.505.095.0Isocratic
3.6095.05.0Linear (Re-equilibration)
4.5095.05.0End
Table 2: Multiple Reaction Monitoring (MRM) Transitions

Note: The exact mass of the diester is 250.12 Da. The transitions below represent the protonated adducts [M+H]+ .

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Collision Energy (V)
Diester Prodrug251.1191.15020
Monoester Intermediate237.1177.15022
Active Diacid223.1163.15024
Diazepam (IS)285.1154.15030

Data Analysis & Pharmacokinetic Extrapolation

The natural logarithm of the percent remaining of the diester prodrug is plotted against incubation time. The slope of the linear regression ( −k ) is used to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) [5].

  • Elimination Rate Constant ( k ): k=−slope

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ):

By establishing these kinetic parameters, drug development professionals can accurately predict the in vivo hepatic clearance and the rate of active drug release, ensuring the prodrug strategy is viable for preclinical advancement.

References

  • Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction. MDPI.[Link]

  • Comparison of the Structure and Activity of Glycosylated and Aglycosylated Human Carboxylesterase 1. PLOS One.[Link]

  • Age-Dependent Absolute Abundance of Hepatic Carboxylesterases (CES1 and CES2) by LC-MS/MS Proteomics: Application to PBPK Modeling of Oseltamivir In Vivo Pharmacokinetics in Infants. PMC/NIH.[Link]

  • Intestinal human carboxylesterase 2 (CES2) expression rescues drug metabolism and most metabolic syndrome phenotypes in global Ces2 cluster knockout mice. PMC/NIH.[Link]

  • Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. PMC/NIH.[Link]

Application

Derivatization of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate for Drug Discovery: Protocols for Bifunctional Linker Synthesis

Executive Summary In the design of bivalent therapeutics—such as PROTACs (Proteolysis Targeting Chimeras), macrocyclic peptides, and bis-pharmacophores—the spatial geometry of the bridging linker dictates the pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of bivalent therapeutics—such as PROTACs (Proteolysis Targeting Chimeras), macrocyclic peptides, and bis-pharmacophores—the spatial geometry of the bridging linker dictates the pharmacological success of the molecule. Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (also known as m-phenylenedipropionic acid dimethyl ester) is a premium, symmetrical, bifunctional scaffold.

The meta-substitution pattern of this central benzene ring provides a distinct ~120° vector angle. Unlike para-substituted linear linkers (180°) or ortho-substituted linkers (60°, which are prone to intramolecular cyclization), the meta geometry provides a rigid "bent" conformation. This specific trajectory is ideal for spanning ~12–14 Å distances between distinct binding domains. Historically, derivatives of this scaffold were instrumental in synthesizing bis-quaternary ammonium neuromuscular blocking agents like BW 785U [1]. Today, it is highly valued in fragment-based drug discovery (FBDD) and targeted protein degradation (TPD).

Physicochemical & Structural Profiling

Before initiating derivatization, it is critical to understand the baseline physicochemical properties of the starting scaffold to predict its behavior in organic and aqueous phases.

Table 1: Physicochemical Properties of the Starting Scaffold

PropertyValue / Description
Chemical Name Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 g/mol
Functional Groups Two terminal methyl esters; central meta-substituted arene
Solubility Soluble in THF, DCM, EtOAc, MeOH; Insoluble in H₂O
Reactivity Profile Susceptible to nucleophilic acyl substitution, hydrolysis, and hydride reduction

Key Derivatization Workflows & Mechanistic Rationale

To utilize this scaffold in drug discovery, the terminal methyl esters must be activated or converted into reactive handles. The three primary derivatization pathways are:

  • Saponification to Dicarboxylic Acid (m-PDPA): Hydrolysis of the methyl esters yields 1,3-phenylenedipropionic acid [2]. This diacid is the direct precursor for synthesizing dimeric agents (e.g., bridging two amine-containing pharmacophores via amide coupling).

  • Reduction to Diol: Exhaustive reduction yields 1,3-bis(3-hydroxypropyl)benzene [3]. The resulting primary alcohols are excellent nucleophiles for synthesizing ether-linked PROTACs or can be converted to leaving groups (mesylates/halides) for further substitution.

  • Direct Amidation: Conversion of the diester directly into a diamide library using various aliphatic or aromatic amines, typically facilitated by a catalyst like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

G A Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (Central Diester Scaffold) B m-Phenylenedipropionic Acid (m-PDPA) A->B Saponification (LiOH, THF/H2O) C 1,3-Bis(3-hydroxypropyl)benzene (Diol Linker) A->C Reduction (LiAlH4, THF) D m-Phenylenedipropanamides (Diamide Library) A->D Direct Amidation (Amines, TBD catalyst)

Chemical derivatization pathways of the central dimethyl ester scaffold.

Experimental Protocols (Self-Validating Systems)

As an application scientist, ensuring reproducibility requires understanding the causality behind each procedural step. The following protocols are designed as self-validating systems where visual and chemical cues confirm the success of the reaction.

Protocol A: Saponification to m-Phenylenedipropionic Acid (m-PDPA)

Objective: Quantitative conversion of the diester to the diacid for subsequent peptide coupling.

Reagents:

  • Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (1.0 eq, 10 mmol, 2.50 g)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (4.0 eq, 40 mmol, 1.68 g)

  • Solvent system: THF / MeOH / H₂O (3:1:1 v/v/v, 50 mL total)

Step-by-Step Methodology:

  • Solvation: Dissolve the diester in 30 mL of Tetrahydrofuran (THF). Causality: THF provides optimal solvation of the hydrophobic organic starting material.

  • Phase Bridging: Add 10 mL of Methanol (MeOH), followed by a solution of LiOH·H₂O dissolved in 10 mL of deionized water. Causality: The biphasic nature of the diester in water necessitates a co-solvent. MeOH acts as a miscible bridge between the aqueous hydroxide and the organic THF layer, accelerating the nucleophilic acyl substitution.

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the starting material spot completely disappears.

  • Volatile Removal: Concentrate the mixture under reduced pressure to remove THF and MeOH. Do not evaporate to total dryness; leave the aqueous layer intact.

  • Acidification & Precipitation: Cool the aqueous residue in an ice bath (0 °C) and dropwise add 1M HCl until the pH reaches 1–2. Causality: Acidification is critical to fully protonate the dicarboxylate. Because the resulting diacid is highly hydrophobic, it will spontaneously precipitate from the aqueous phase as a white crystalline solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 10 mL), and dry in vacuo over P₂O₅ to yield m-PDPA.

Protocol B: Exhaustive Reduction to 1,3-Bis(3-hydroxypropyl)benzene

Objective: Generation of a flexible, nucleophilic diol linker.

Reagents:

  • Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (1.0 eq, 10 mmol, 2.50 g)

  • Lithium aluminum hydride (LiAlH₄) (3.0 eq, 30 mmol, 1.14 g)

  • Solvent: Anhydrous THF (40 mL)

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH₄ in 20 mL of anhydrous THF in a flame-dried, argon-purged round-bottom flask cooled to 0 °C.

  • Addition: Dissolve the diester in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydride transfer.

  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 3 hours.

  • The Fieser Quench (Critical Step): Cool the reaction to 0 °C. Dilute with 20 mL of diethyl ether. Sequentially and cautiously add:

    • 1.14 mL of distilled H₂O

    • 1.14 mL of 15% aqueous NaOH

    • 3.42 mL of distilled H₂O

    • Causality: The Fieser workup is a self-validating quench protocol. By strictly adhering to the n : n : 3n ratio relative to the mass of LiAlH₄ ( n = 1.14 g), the reaction generates a highly crystalline, granular inorganic precipitate of lithium aluminate. This prevents the formation of intractable gelatinous emulsions, ensuring quantitative recovery of the highly polar diol product from the organic phase.

  • Filtration: Stir the quenched mixture vigorously for 15 minutes until the salts turn stark white. Filter through a pad of Celite, washing the filter cake thoroughly with EtOAc.

  • Concentration: Evaporate the filtrate to yield the diol as a viscous, colorless oil.

Application in Bivalent Drug Design

Once derivatized, the m-PDPA scaffold acts as a structural bridge. In the case of the experimental neuromuscular blocking agent BW 785U, the diacid derivative was esterified with two bulky tetrahydroisoquinolinium pharmacophores [1]. The ~12–14 Å span of the linker perfectly matched the distance required to simultaneously occupy two adjacent anionic binding sites on the nicotinic acetylcholine receptor (nAChR).

G P1 Pharmacophore 1 (e.g., Isoquinolinium) L m-PDPA Linker (~12-14 Å span) P1->L T Target Receptor (e.g., nAChR) P1->T Binding P2 Pharmacophore 2 (e.g., Isoquinolinium) L->P2 P2->T Binding

Bivalent binding model using the m-PDPA linker to bridge two pharmacophores.

Quality Control & Data Presentation

Post-derivatization, structural integrity must be validated. The table below summarizes the expected yields and key analytical metrics for the synthesized derivatives.

Table 2: Yields and Analytical QC Metrics for Scaffold Derivatives

DerivativeExpected YieldPhysical StateKey ¹H NMR Signatures (CDCl₃ / DMSO-d₆)ESI-MS (m/z)
m-PDPA (Diacid) > 92%White crystalline solidδ 12.10 (br s, 2H, COOH), 7.20-6.95 (m, 4H, Ar-H), 2.80 (t, 4H, Ar-CH₂), 2.50 (t, 4H, CH₂-CO)[M-H]⁻ 221.1
Diol Linker 85 - 90%Viscous colorless oilδ 7.25-6.90 (m, 4H, Ar-H), 3.65 (t, 4H, CH₂-OH), 2.65 (t, 4H, Ar-CH₂), 1.85 (m, 4H, CH₂-CH₂-CH₂)[M+Na]⁺ 217.1

References

  • Moss, J., et al. "Histamine Release by Neuromuscular Blocking Agents in Man." Klinische Wochenschrift, vol. 60, no. 17, 1982, pp. 891-895. URL:[Link]

  • Christou, G., et al. "Polynuclear Manganese Complexes with the Dicarboxylate Ligand m-Phenylenedipropionate: A Hexanuclear Mixed-Valence (3MnIII, 3MnIV) Complex." Inorganic Chemistry, vol. 43, no. 14, 2004, pp. 4203-4215. URL:[Link]

  • Chemsrc. "3,3'-(1,3-Phenylene)bis(propan-1-ol) | CAS#:41009-85-2". URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

Welcome to the Technical Support Center for the synthesis of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (also known as dimethyl 3,3'-(1,3-phenylene)dipropanoate). This guide is designed for researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (also known as dimethyl 3,3'-(1,3-phenylene)dipropanoate). This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize the two-step synthetic route: a double Heck cross-coupling followed by catalytic alkene hydrogenation.

By understanding the mechanistic causality behind each protocol step, you can prevent catalyst deactivation, eliminate side reactions, and maximize your overall reaction yield.

Synthetic Workflow Overview

The most scalable and cost-effective route to this meta-substituted diester utilizes 1,3-dibromobenzene and methyl acrylate as starting materials. The workflow relies on a palladium-catalyzed double Heck reaction, followed by a mild hydrogenation of the resulting diacrylate intermediate[1].

G A 1,3-Dibromobenzene + Methyl Acrylate B Step 1: Double Heck Coupling Pd(OAc)2, P(o-tol)3, Et3N, MeCN A->B Reflux, Ar atm C Intermediate: 1,3-Bis(2-carbomethoxyethenyl)benzene B->C 96% Yield D Step 2: Catalytic Hydrogenation H2 (1 atm), 5% Pd/C, THF C->D RT, Ar/H2 purge E Target Molecule: Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate D->E 83% Yield

Synthetic workflow for the target diester via double Heck coupling and hydrogenation.

Troubleshooting Guide: Double Heck Coupling

Q: My reaction stalls at the mono-coupled intermediate (methyl 3-(3-bromophenyl)acrylate). How do I drive it to completion? A: The second oxidative addition into the remaining aryl bromide bond is sterically and electronically more challenging than the first. Catalyst deactivation (precipitation of Pd black) is the primary reason the reaction stalls.

  • Mechanistic Insight: Palladium(0) intermediates are highly prone to aggregation. Using a bulky ligand like tri(o-tolyl)phosphine ( P(o−tol)3​ ) provides significant steric shielding, which stabilizes the monomeric Pd(0) active species and facilitates the dissociation of the product alkene during the β -hydride elimination step[1].

  • Actionable Solution: Implement a "split-addition" strategy. Add approximately 66% of your Pd(OAc)2​ and ligand at the start of the reaction. After 2 hours of reflux, spike the reaction with the remaining 34% of the catalyst system and additional methyl acrylate to drive the second coupling to completion[1].

Q: I am observing significant palladium black formation and low overall yields. What went wrong? A: Palladium black indicates that the Pd(0) species has irreversibly aggregated and fallen out of the catalytic cycle.

  • Mechanistic Insight: This typically occurs when the local concentration of the stabilizing phosphine ligand drops. If trace oxygen is present in the system, it rapidly oxidizes P(o−tol)3​ to its corresponding phosphine oxide, rendering it incapable of coordinating to the palladium center.

  • Actionable Solution: Ensure rigorous Schlenk techniques. Degas the acetonitrile (MeCN) and triethylamine ( Et3​N ) via freeze-pump-thaw cycles or vigorous sparging with Argon for at least 30 minutes prior to adding the catalyst[1].

Troubleshooting Guide: Catalytic Hydrogenation

Q: The hydrogenation of the diacrylate intermediate is incredibly slow or incomplete. How can I fix this? A: This is almost universally caused by catalyst poisoning.

  • Mechanistic Insight: Heterogeneous palladium catalysts (like Pd/C) are highly susceptible to poisoning by strongly coordinating species. Residual phosphines ( P(o−tol)3​ ), phosphine oxides, or halide salts (triethylamine hydrobromide) carried over from the crude Heck reaction will irreversibly bind to the active sites on the Pd/C surface.

  • Actionable Solution: Never carry the crude intermediate directly into the hydrogenation step. Perform a silica gel filtration or recrystallization of the 1,3-bis(2-carbomethoxyethenyl)benzene intermediate prior to subjecting it to the 5% Pd/C catalyst[1].

Q: How do I prevent over-reduction (e.g., reduction of the ester groups or the aromatic ring)? A:

  • Mechanistic Insight: While aliphatic and aromatic esters are generally stable to Pd/C at atmospheric pressure, high H2​ pressures or overly active catalysts (like PtO2​ or Pd(OH)2​/C ) can lead to unwanted side reactions, including arene reduction.

  • Actionable Solution: Strictly use 5% Pd/C and maintain hydrogen pressure at 1 atm using a standard balloon setup. Run the reaction at room temperature in dry tetrahydrofuran (THF)[1].

Quantitative Data & Yield Optimization

The following table summarizes the critical parameters required to optimize the yield across both steps of the synthesis.

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleImpact on Yield
Catalyst Addition (Heck) Single batch (2 mol%)Split batch (2 mol% + 1 mol% at 2h)Replenishes active Pd(0) lost to thermal aggregation over time.~60% 96%
Ligand Choice (Heck) Triphenylphosphine ( PPh3​ )Tri(o-tolyl)phosphine ( P(o−tol)3​ )Steric bulk prevents Pd aggregation and drives the double coupling.Stalls at mono-coupled Full conversion
Hydrogenation Catalyst 10% Pd/C, 50 psi H2​ 5% Pd/C, 1 atm H2​ balloonPrevents over-reduction of the ester moieties or the arene ring.~50% 83%
Intermediate Purity Crude carried overSilica filtered / RecrystallizedRemoves phosphines and salts that poison the heterogeneous Pd/C.Incomplete reduction Full conversion

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1,3-Bis(2-carbomethoxyethenyl)benzene (Double Heck Coupling)

This protocol is adapted from validated literature procedures for high-yield dicarboxylate synthesis[1].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1,3-dibromobenzene (10.2 mL, 84.8 mmol) in dry MeCN (80 mL) and Et3​N (60 mL)[1].

  • First Catalyst Addition: Add Pd(OAc)2​ (0.373 g, 1.66 mmol) and tri(o-tolyl)phosphine (1.02 g, 3.34 mmol) to the solution[1].

  • First Coupling: Stir the mixture, add methyl acrylate (16.5 mL, 182.8 mmol), and heat the system to reflux under an Argon atmosphere[1].

  • Second Catalyst Addition: After 2 hours of reflux, carefully pause heating and treat the mixture with a second batch of methyl acrylate (8.3 mL, 91.4 mmol), Pd(OAc)2​ (0.187 g, 0.83 mmol), and tri(o-tolyl)phosphine (0.508 g, 1.67 mmol)[1].

  • Completion: Maintain reflux overnight.

  • Workup: Allow the mixture to cool to room temperature. Filter the crude mixture through a pad of Celite to remove precipitated triethylamine hydrobromide salts and palladium black. Concentrate the filtrate in vacuo and purify via recrystallization or silica gel chromatography to afford the pure diacrylate intermediate (Expected Yield: ~96%)[1].

Protocol B: Synthesis of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (Hydrogenation)
  • Preparation: Dissolve the purified 1,3-bis(2-carbomethoxyethenyl)benzene (10.0 g, 40.7 mmol) in dry THF (250 mL)[1].

  • Catalyst Addition: Carefully add 5% Pd/C (1.36 g) to the solution under a gentle stream of Argon to prevent ignition of the solvent vapors[1].

  • Atmosphere Exchange: Purge the reaction vessel with Argon (3 vacuum/Ar cycles), followed by purging with H2​ gas (3 vacuum/ H2​ cycles)[1].

  • Reaction: Stir the mixture vigorously under an H2​ gas balloon (1 atm) at room temperature overnight[1].

  • Workup: Purge the system thoroughly with Argon to remove residual hydrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not allow the Pd/C filter cake to dry out completely in the presence of air, as it is highly pyrophoric).

  • Isolation: Concentrate the filtrate in vacuo to yield the target diester as a white solid or viscous oil (Expected Yield: ~83%)[1].

Frequently Asked Questions (FAQs)

Q: Can I use 1,3-dichlorobenzene instead of 1,3-dibromobenzene to save on reagent costs? A: While aryl chlorides are cheaper, the C-Cl bond is significantly stronger and less reactive toward oxidative addition than the C-Br bond. Standard Pd(OAc)2​/P(o−tol)3​ systems will fail to activate 1,3-dichlorobenzene[2]. To use aryl chlorides, you would need to switch to specialized, electron-rich Buchwald ligands or dendrimer catalysts at much higher temperatures[2]. For standard laboratory scales, 1,3-dibromobenzene provides the most cost-effective balance of reactivity and price.

Q: What is the exact role of triethylamine in the Heck reaction? A: Triethylamine ( Et3​N ) serves a dual purpose. Primarily, it acts as the stoichiometric base to neutralize the hydrogen bromide (HBr) generated during the β -hydride elimination step[1]. The precipitation of triethylamine hydrobromide salt helps drive the reaction equilibrium forward. Secondarily, amine bases can act as weak ligands to help stabilize the palladium intermediate during the catalytic cycle.

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

This guide provides in-depth technical support for developing and optimizing a High-Performance Liquid Chromatography (HPLC) method for the separation of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate. As a neutral...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for developing and optimizing a High-Performance Liquid Chromatography (HPLC) method for the separation of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate. As a neutral compound with two ester functional groups and a central phenyl ring, this analyte is well-suited for reversed-phase HPLC. This document addresses common challenges from basic troubleshooting to systematic method development, ensuring robust and reproducible results for researchers and drug development professionals.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during the analysis of neutral, moderately polar compounds like our target analyte.

Q1: My peak for Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate is tailing. What is the most likely cause?

A: Peak tailing for a neutral compound is often caused by secondary interactions with the stationary phase or issues outside the column.[1][2] The most common culprits are:

  • Active Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar parts of the analyte, causing tailing.[3] Adding a small amount of a weak acid, like 0.1% formic acid, to the mobile phase can suppress this interaction.[4]

  • Column Contamination or Degradation: The column inlet frit may be blocked, or the stationary phase may be contaminated or degraded.[1][5] Try flushing the column with a strong solvent or replacing the guard column.[6]

  • Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening and tailing.[7] Ensure all connections are short and have a narrow internal diameter.

Q2: My retention time is shifting between injections. Why is this happening?

A: Shifting retention times point to a lack of system equilibrium or changes in the mobile phase composition.[1][8]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially important when changing solvents.[7] Allow at least 10-20 column volumes of the new mobile phase to pass through.[7]

  • Mobile Phase Composition Change: The composition of the mobile phase is the most likely source of variation.[9] A 1% change in the organic solvent ratio can alter retention time by 5-15%.[9] Check for solvent evaporation from the reservoir or inaccurate mixing by the pump. Preparing the mobile phase gravimetrically can improve precision.[9]

  • Temperature Fluctuations: Poor temperature control can cause retention time drift. Using a thermostatted column oven is crucial for reproducibility.[5][7]

Q3: Should I use acetonitrile or methanol as the organic solvent?

A: Both are excellent choices for reversed-phase HPLC, but they offer different selectivity.

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol. It engages in dipole-dipole interactions and is often the first choice.[10]

  • Methanol (MeOH): Is a protic solvent, meaning it can act as a hydrogen bond donor and acceptor.[11] This can create unique selectivity, especially with compounds that have polar functional groups. It's an excellent alternative if ACN does not provide adequate separation from impurities.

For initial method development, screening both solvents is a recommended strategy.

Q4: Is a buffer necessary for a neutral compound like this?

A: While a buffer's primary role is to control the pH for ionizable compounds, it can still be beneficial for neutral analytes.[12] Using a low-concentration buffer (e.g., 10-20 mM ammonium formate) or an acidic additive (0.1% formic acid) helps maintain a consistent mobile phase pH.[3][4] This is important because the mobile phase pH can affect the ionization state of residual silanols on the stationary phase, which in turn can impact peak shape and retention reproducibility. For LC-MS applications, volatile buffers like ammonium formate or additives like formic acid are required.[13]

Part 2: In-Depth Troubleshooting Guide

When simple fixes are not enough, a systematic approach is necessary. This guide addresses more complex chromatographic problems.

Problem 1: Poor Resolution / Co-eluting Peaks

Poor resolution occurs when the separation between the main analyte peak and an impurity is insufficient.[14] This is a critical issue in impurity profiling.[15][16][17]

Initial Diagnosis:

  • Review the Chromatogram: Is the resolution consistently poor, or has it degraded over time?

  • Check System Suitability: Are peak width and tailing factor within acceptable limits? Broad peaks will inherently have poor resolution.[8]

Troubleshooting Workflow:

G start Poor Resolution Detected check_gradient Is the gradient slope optimal? start->check_gradient adjust_gradient Decrease gradient slope (e.g., 1%/min to 0.5%/min) to increase separation window. check_gradient->adjust_gradient No check_solvent Have you tried changing the organic solvent? check_gradient->check_solvent Yes resolve_check1 Resolution Improved? adjust_gradient->resolve_check1 switch_solvent Switch from ACN to MeOH (or vice-versa) to alter selectivity. check_solvent->switch_solvent No check_phase Is the stationary phase providing enough interaction? check_solvent->check_phase Yes resolve_check2 Resolution Improved? switch_solvent->resolve_check2 change_column Try a different stationary phase (e.g., Phenyl-Hexyl or Polar-Embedded) to introduce new separation mechanisms. check_phase->change_column No end_fail Consult Advanced Support check_phase->end_fail Yes resolve_check3 Resolution Improved? change_column->resolve_check3 resolve_check1->check_solvent No end_ok Problem Solved resolve_check1->end_ok Yes resolve_check2->check_phase No resolve_check2->end_ok Yes resolve_check3->end_ok Yes resolve_check3->end_fail No

Caption: Troubleshooting workflow for poor peak resolution.

Causality Explained:

  • Gradient Slope: A shallower gradient increases the difference in mobile phase composition over which adjacent peaks elute, providing more time for separation.[11]

  • Organic Modifier: Acetonitrile and methanol interact differently with both the analyte and the stationary phase.[10] Switching between them is one of the most powerful tools to change selectivity and resolve co-eluting peaks.

  • Stationary Phase Chemistry: If changing the mobile phase isn't sufficient, the stationary phase itself must be addressed. A standard C18 column separates primarily on hydrophobicity. For an analyte with a phenyl ring, a Phenyl-Hexyl phase can introduce pi-pi interactions, offering a completely different separation mechanism that may resolve critical pairs.[11]

Problem 2: Broad Peaks and Low Efficiency

Broad peaks indicate a loss of column efficiency or problems with the system setup.[2][8] This reduces sensitivity and can mask small impurity peaks.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Column Overload Injecting too much sample mass causes the peak to broaden and often front.[2][5]Reduce the injection volume or dilute the sample.[6]
Extra-Column Dispersion Peak broadening occurs in the tubing and connections between the injector and detector.Use shorter, narrower-bore (e.g., 0.125 mm) tubing. Ensure all fittings are properly made with no dead volume.[7]
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the initial mobile phase, the peak will be distorted.[18]Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Void A void can form at the head of the column due to pressure shocks or stationary phase degradation.Try back-flushing the column at a low flow rate. If this fails, the column likely needs to be replaced.[6]
Contamination Strongly retained compounds from previous injections can build up and interfere with the separation.Develop a robust column wash step at the end of each run using a high percentage of strong organic solvent.[18]

Part 3: Systematic Method Development Protocol

This protocol provides a step-by-step workflow for developing a robust reversed-phase HPLC method for Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate from scratch.

Step 1: Initial Conditions and Analyte Characterization
  • Analyte Properties: The target molecule is a neutral diester with a calculated LogP (XLogP3) of approximately 1.9, indicating moderate hydrophobicity suitable for C18 stationary phases.[19]

  • Column Selection: Start with a high-quality, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm particle size). The smaller particle size will provide high initial efficiency.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid in HPLC-grade Water. This provides a low pH to control silanol activity and is MS-compatible.[4]

    • Organic (B): Acetonitrile (ACN). It is a good starting point due to its favorable properties.[10]

  • Detector Wavelength: Based on the phenyl ring chromophore, a starting wavelength of 254 nm is appropriate. A full UV scan using a PDA detector should be performed to determine the optimal wavelength for detection.

  • System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

Step 2: Generic Gradient Scouting

The goal is to determine the approximate organic solvent percentage needed to elute the analyte and to get a first look at any impurities.

  • Run a fast, wide-range gradient:

    • Start at a low organic percentage to ensure retention.

    • Ramp up to a high percentage to elute all components.

Example Scouting Gradient Program:

Time (min)%A (0.1% Formic Acid)%B (Acetonitrile)
0.0955
10.0595
12.0595
12.1955
15.0955
  • Analyze the Results: From this run, determine the retention time of your main peak. Use this to calculate the optimal gradient range for your method, focusing the gradient around the elution point to maximize resolution.

Step 3: Gradient Optimization

Based on the scouting run, design a more focused gradient. If the analyte eluted at 6 minutes in the 10-minute gradient (which corresponds to ~50% ACN), a focused gradient might look like this:

  • Refine the Gradient:

    • Start the gradient about 15-20% below the elution percentage.

    • End the gradient about 15-20% above the elution percentage.

    • Adjust the gradient time to control the slope. A longer time (shallower slope) provides better resolution.

Example Optimized Gradient Program:

Time (min)%A (0.1% Formic Acid)%B (Acetonitrile)
0.07030
15.04060
16.0595
18.0595
18.17030
22.07030
Step 4: Further Optimization and Validation

If resolution is still not optimal, consider the following steps:

  • Change Organic Modifier: Repeat Step 3 using Methanol instead of Acetonitrile. Compare the chromatograms to see which solvent provides better selectivity for your critical pairs.

  • Adjust Temperature: Analyze the sample at different temperatures (e.g., 25 °C, 35 °C, 45 °C). Temperature can sometimes change elution order and improve resolution.

  • Method Validation: Once a suitable separation is achieved, perform initial validation checks for robustness, ensuring small changes in flow rate, temperature, and mobile phase composition do not significantly impact the results.[14][20]

References

  • Challenges in HPLC Method Development for Impurity Identification. SynThink. [Link]

  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. Chrom Tech. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Chromatography Online. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Troubleshooting Guide. Yumpu. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen. [Link]

  • The 10 Most Common HPLC Problems and Solutions! Universallab. [Link]

  • HPLC: What to do in case of peaks being too broad? Lösungsfabrik. [Link]

  • Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. PubChem. [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]

  • Methyl 3-((3-methoxy-3-oxopropyl)amino)propanoate. PubChem. [Link]

  • Methyl 3-[(3-methoxy-3-oxopropyl)phenylamino]propanoate. Chemsrc. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Mobile Phase Selectivity. Phenomenex. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Characterization of fatty acid methyl esters in biodiesel using high-performance liquid chromatography. National Taipei University of Technology. [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate .

As a meta-substituted bis-methyl ester, this compound is highly susceptible to nucleophilic acyl substitution (hydrolysis) over prolonged periods. The carbon of the ester carboxyl group is relatively electron-deficient due to bond polarization caused by the adjacent oxygen atoms, making it a prime target for nucleophilic attack by water[1]. This guide synthesizes field-proven methodologies and thermodynamic principles to help you establish a self-validating storage system that guarantees compound integrity.

Core Causality: The Mechanics of Ester Degradation

To prevent degradation, we must first understand its thermodynamic and kinetic drivers. Hydrolysis requires two primary components: a nucleophile (water) and thermal energy. While the leaving-group ability of the methoxide ion is relatively poor, trace amounts of environmental moisture combined with ambient thermal energy will inevitably cleave the ester bond, releasing methanol and forming a dicarboxylic acid[1],[2]. This process is autocatalytic; as the carboxylic acid forms, it lowers the local pH, further accelerating the degradation of the remaining intact diester[3].

Hydrolysis_Logic A Atmospheric Moisture (H₂O Ingress) B Nucleophilic Attack on Carbonyl Carbon A->B Catalyzes C Tetrahedral Intermediate Formation B->C D Ester Bond Cleavage C->D E Methanol Release D->E F Dicarboxylic Acid Formation D->F G Prevention: Argon Blanketing & PTFE Seals G->A Blocks H Prevention: Storage at -20°C H->B Slows Kinetics

Logical relationship of ester hydrolysis causality and targeted prevention strategies.
Frequently Asked Questions (FAQs)

Q1: Why does my stored sample exhibit a faint, sharp alcohol odor and a lower pH over time? A: This is the hallmark of advanced hydrolysis. When the ester bonds of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate are cleaved by water, the reaction yields the parent dicarboxylic acid and methanol[2]. The accumulation of the acidic byproduct lowers the pH, which in turn acts as an acid catalyst, exponentially increasing the rate of further degradation[3].

Q2: Is storing the compound in a standard laboratory refrigerator (4°C) sufficient to halt degradation? A: No. While lowering the temperature to 4°C reduces the kinetic energy available for the reaction, temperature control alone is insufficient if moisture is present[3]. In fact, standard refrigerators often have fluctuating humidity levels. If a cold vial is opened in a humid laboratory, atmospheric water will immediately condense on the cold chemical, introducing the exact nucleophile you are trying to avoid.

Q3: Can I add chemical stabilizers, such as carbodiimides, to protect the ester during storage? A: While carbodiimides are highly effective anti-hydrolysis agents that work by scavenging newly formed carboxylic acids, they are generally only recommended for formulated industrial products[3]. For pure chemical reagents used in analytical or drug development research, adding stabilizers renders the compound impure. Your primary focus must be on rigorous environmental control (anhydrous conditions) rather than chemical intervention[3].

Q4: What is the optimal sealing mechanism for long-term storage? A: We strongly recommend using crown-cap bottles fitted with a PTFE-faced rubber liner (such as Sure/Seal™ septa). PTFE provides a chemically inert, hydrophobic barrier. When combined with an Argon-purged headspace, this system allows you to extract material via syringe while the rubber liner reseals instantly, preventing the inflow of moist laboratory air.

Troubleshooting Guide: Identifying and Resolving Degradation
Symptom / IssueDiagnostic Root CauseCorrective Action & Causality
Peak splitting or new early-eluting peaks on reverse-phase HPLC. Formation of the mono-ester or di-acid. Carboxylic acids are more polar than the parent diester and elute earlier.Purify & Isolate: Perform silica gel chromatography (Hexane/EtOAc gradient). The intact diester will elute first; the polar acid byproducts will be retained on the column.
Broad O-H stretch (~3300–2500 cm⁻¹) appears on FT-IR spectrum. Significant moisture ingress or advanced hydrolysis yielding carboxylic acid hydroxyl groups.Audit Sealing Protocol: Check for punctured septa or degraded cap liners. Discard the compromised aliquot. Switch to PTFE-lined caps for future storage.
Compound degrades rapidly despite being stored at -20°C. Condensation. Vials were likely opened immediately after being removed from the freezer, causing water to condense inside[4].Enforce Equilibration: Implement a strict 60-minute room temperature equilibration protocol before breaking the seal on any cold vial.
Quantitative Data: Storage Conditions vs. Projected Stability

The following table summarizes the projected stability of moisture-sensitive methyl esters based on accelerated stability testing profiles (Arrhenius kinetics) and relative humidity (RH) exposure[3].

Storage EnvironmentRelative Humidity (RH) ExposureEst. Hydrolysis Rate (% / month)Projected Shelf-Life (Purity > 98%)
25°C (Ambient Lab) 60% RH (Unsealed)5.0% - 10.0%< 1 Month
4°C (Refrigerated) Ambient (Standard Cap)1.0% - 2.0%3 - 6 Months
-20°C (Freezer) Sealed, No Desiccant0.5% - 1.0%6 - 12 Months
-20°C (Freezer) Argon Purged + PTFE Seal + Desiccant < 0.05% > 48 Months
Experimental Methodologies: Self-Validating Storage Workflows

To guarantee the integrity of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate, you must implement a self-validating system where every step actively prevents the introduction of moisture.

Protocol A: Anhydrous Aliquoting and Long-Term Storage Preparation

Causality Focus: Repeatedly opening a bulk container exposes the entire batch to moisture. Single-use aliquots isolate risk and preserve the master batch.

  • Glassware Dehydration: Bake amber glass vials at 150°C for a minimum of 4 hours. Reasoning: Ambient glass surfaces adsorb microscopic layers of water. Baking drives off this surface-bound moisture which could otherwise initiate hydrolysis over a multi-year storage period.

  • Environmental Isolation: Transfer the bulk compound into a glove box or utilize a Schlenk line purged with ultra-high purity Argon (<1 ppm H₂O).

  • Aliquoting: Divide the bulk material into single-use aliquots inside the anhydrous environment.

  • Headspace Blanketing: Purge the headspace of each individual vial with Argon. Reasoning: Argon is significantly denser than both air and Nitrogen. It sinks into the vial, effectively displacing moisture-laden atmospheric oxygen and providing a stable protective blanket during the capping process.

  • Hermetic Sealing: Cap immediately with PTFE-lined crown caps or Sure/Seal™ septa.

  • Desiccated Freezing: Place the sealed vials in a secondary vacuum-sealed bag containing indicating silica gel, and store at -20°C.

Protocol B: Safe Retrieval and Thawing Process

Causality Focus: Preventing phase-change condensation during sample retrieval.

  • Retrieval: Remove the secondary container containing the specific aliquot from the -20°C freezer. Do not open the secondary container yet.

  • Thermal Equilibration (Critical): Allow the container to sit on the benchtop at room temperature for at least 60 minutes. Reasoning: Opening a cold vial in a humid environment drops the local dew point, causing atmospheric water vapor to condense directly onto the chemical[4]. Warming the vial to room temperature entirely prevents this phase change.

  • Extraction: Once equilibrated, use an Argon-purged syringe to pierce the PTFE septum to extract the required volume, allowing the septum to reseal automatically upon withdrawal.

Workflow N1 Receive Compound (Methyl Diester) N2 Transfer to Glove Box (Anhydrous) N1->N2 N3 Aliquot into Baked Amber Vials N2->N3 N4 Purge Headspace with Argon N3->N4 N5 Seal with PTFE-Lined Crown Caps N4->N5 N6 Store at -20°C in Desiccator N5->N6 N7 Equilibrate to RT Before Opening N6->N7

Step-by-step workflow for the handling, aliquoting, and storage of moisture-sensitive esters.
References
  • [4] How to store temperature and moisture-sensitive compounds? - r/chemistry, Reddit. Available at: [Link]

  • [1] Chemical stability in dosage forms - Elsevier eLibrary. Available at:[Link]

  • [2] Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC (NIH). Available at: [Link]

Sources

Optimization

Recrystallization troubleshooting for Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate impurities

Welcome to the Technical Support Center for the isolation and purification of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (also known as dimethyl 3,3'-(1,3-phenylene)dipropanoate). This guide is designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (also known as dimethyl 3,3'-(1,3-phenylene)dipropanoate).

This guide is designed for researchers and drug development professionals dealing with the unique thermodynamic challenges of purifying flexible, meta-substituted aromatic diesters. Because this molecule is typically synthesized via a Heck coupling followed by palladium-catalyzed hydrogenation, its impurity profile requires precise solvent tuning and kinetic control during recrystallization.

Synthetic Pathway & Impurity Origins

Understanding the origin of your impurities is the first step in designing a successful recrystallization matrix. The target diester is highly flexible, which lowers its crystal lattice energy and makes it highly susceptible to co-crystallization with structurally similar byproducts.

G SM 1,3-Dibromobenzene + Methyl Acrylate Heck Heck Coupling (Pd Catalyst) SM->Heck Diene Diacrylate Intermediate Heck->Diene Hydro Hydrogenation (Pd/C, H2) Diene->Hydro Target Target Diester Hydro->Target Imp1 Mono-alkene (Incomplete Rxn) Hydro->Imp1 Imp2 Mono/Di-acids (Hydrolysis) Hydro->Imp2 Imp3 Pd Contamination (Catalyst Leaching) Hydro->Imp3

Fig 1. Synthetic pathway and common impurity origins for the target diester.

Troubleshooting FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

Causality: "Oiling out" occurs when the melting point of the target compound is lower than the temperature at which the solution becomes saturated, causing the solute to separate as a liquid rather than a solid lattice ()[1]. Because Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate contains two highly flexible propanoate chains, it has a relatively low melting point and is highly prone to this phenomenon. Solution:

  • Return the flask to the heat source to redissolve the oil.

  • Add a small volume of your "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the compound's melting point ()[2].

  • Ensure the cooling process is extremely slow. Do not shock-cool the flask on a cold surface; instead, leave it on a turned-off hotplate to gradually reach room temperature.

Q2: I have a grey/black tint in my crude solid. How do I remove it?

Causality: This discoloration is a classic signature of colloidal palladium leaching from the Pd/C catalyst used during the hydrogenation step. Solution: Dissolve the crude mixture in hot solvent and add activated decolorizing carbon. The highly porous surface area of the carbon traps heavy metal impurities and large colored conjugated byproducts ()[3]. Follow this with a hot vacuum filtration through a pad of Celite to remove the carbon-palladium adducts before the target compound crystallizes ()[4].

Q3: My crystals formed, but the yield is extremely low (<20%). What went wrong?

Causality: The most common cause of low recovery is utilizing an excess of the recrystallization solvent. Recrystallization relies on the differential solubility of a compound at high versus low temperatures. If too much solvent is added, the concentration of the diester never exceeds its solubility limit at room temperature, keeping your product trapped in the mother liquor ()[5]. Solution: Transfer the mother liquor to a rotary evaporator and remove 50-70% of the solvent volume. Re-attempt the crystallization process using a minimum amount of near-boiling solvent.

Q4: NMR shows incomplete hydrogenation (alkene impurity). Can recrystallization separate the saturated diester from the diacrylate?

Causality: The diacrylate intermediate is structurally similar but significantly more rigid and planar due to the conjugated double bonds. This structural rigidity generally decreases its solubility in non-polar solvents compared to the flexible target diester. Solution: Yes, but it requires a mixed-solvent system. By carefully titrating a non-polar "bad" solvent (like Hexanes) into a polar "good" solvent (like Ethyl Acetate), you can exploit the slight solubility differential between the alkene and the alkane.

Experimental Workflows & Protocols

G Start Crude Diester in Hot Solvent Cool Cool Slowly to Room Temp Start->Cool Oil Oils Out (Liquid Phase) Cool->Oil Low MP / Impurities Cryst Crystals Form Cool->Cryst Ideal Saturation None No Solid Forms Cool->None Excess Solvent FixOil Reheat, add 'good' solvent, cool slowly Oil->FixOil Filter Vacuum Filtration Cryst->Filter FixNone Evaporate solvent, scratch flask, add seed crystal None->FixNone FixOil->Cool FixNone->Cool

Fig 2. Decision tree for resolving common diester recrystallization failures.
Protocol A: Hot Filtration and Decolorization (Palladium Removal)

Self-Validating Check: The filtrate must be completely clear and colorless before proceeding to crystallization.

  • Place the crude diester in an Erlenmeyer flask.

  • Add a minimum volume of near-boiling Ethyl Acetate until the solid is completely dissolved.

  • Remove the flask briefly from the heat source and add 1-2 spatula tips of activated carbon. (Warning: Never add carbon to an actively boiling solution to prevent rapid boil-over) ()[2].

  • Gently boil the suspension for 5 minutes.

  • Perform a hot vacuum filtration through a pre-warmed Buchner funnel containing a 1-inch tightly packed pad of Celite into a heated receiving flask.

Protocol B: Mixed-Solvent Recrystallization (Ethyl Acetate / Hexanes)

Self-Validating Check: The transition from cloudy to clear upon adding the final drops of EtOAc ensures the system is perfectly poised at the saturation threshold.

  • Take the purified filtrate from Protocol A and bring it to a gentle boil on a hot plate.

  • Slowly add hot Hexanes (the "bad" solvent) dropwise while swirling. Continue until the solution just becomes persistently cloudy, indicating the saturation point has been reached ()[6].

  • Add hot Ethyl Acetate drop-by-drop until the solution turns completely clear again.

  • Remove the flask from the heat source. Place it on an insulated surface (like a cork ring) and allow it to cool undisturbed to room temperature ()[7].

  • If no crystals form after reaching room temperature, gently scratch the inside of the glass flask with a glass stirring rod to generate micro-abrasions that serve as nucleation sites ()[8].

  • Once crystallization is robust, transfer the flask to an ice-water bath for 15 minutes to depress solubility and maximize yield.

  • Collect the crystals via vacuum filtration and wash with a minimum volume of ice-cold hexanes to prevent redissolving the product.

Quantitative Data Summary

Table 1: Impurity Profiling and Removal Strategies

Impurity TypeStructural OriginPhysical Impact on ProductRecommended Removal Strategy
Mono-alkene Incomplete hydrogenationCo-crystallizes; broadens melting point rangeMixed-solvent recrystallization (EtOAc/Hexanes gradient)
Mono/Di-acids Ester hydrolysis (moisture exposure)Increases polarity; drastically alters solubilityMild basic aqueous wash (e.g., sat. NaHCO3) prior to recrystallization
Palladium (Pd) Catalyst leaching from Pd/CGrey/black discoloration; inhibits crystal growthHot filtration with activated carbon & Celite pad
Diacrylate Unreacted Heck intermediateDecreases solubility in non-polar solventsFractional crystallization (precipitate diacrylate first)

References

  • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from[Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from[Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from[Link]

  • University of Pittsburgh. (n.d.). Recrystallization. Retrieved from[Link]

  • University of Massachusetts Amherst. (n.d.). Recrystallization. Retrieved from[Link]

  • University of Texas at Austin. (n.d.). Recrystallization. Retrieved from[Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from[Link]

  • University of Massachusetts Amherst. (n.d.). Recrystallization1. Retrieved from[Link]

  • Minnesota State University. (n.d.). Mixed Solvent Recrystallization. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the purity of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate via GC-MS

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex synthetic intermediates. Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate —a critical diester building block...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex synthetic intermediates. Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate —a critical diester building block used in advanced materials and active pharmaceutical ingredient (API) synthesis—presents a unique analytical profile. Ensuring its absolute purity is paramount, as trace monoester impurities or unreacted precursors can terminate polymerization or cause side reactions in subsequent synthetic steps.

For researchers and drug development professionals, designing an analytical method is not just about generating data; it is about building a defensible, self-validating system. This guide objectively compares analytical alternatives and provides a field-proven, step-by-step GC-MS methodology for validating the purity of this specific diester.

The Analytical Dilemma: GC-MS vs. HPLC-UV

When analyzing esters, laboratories frequently debate between1[1]. While HPLC is the gold standard for thermolabile or highly polar compounds, GC-MS offers unparalleled advantages for volatile, thermally stable compounds like diesters[2].

Tech_Selection Q1 Is the analyte volatile and thermally stable? GCMS Select GC-MS (High Resolution, EI Spectra) Q1->GCMS Yes (Diesters) HPLC Select HPLC-UV/MS (Requires Chromophore) Q1->HPLC No

Decision matrix for selecting chromatographic techniques based on analyte volatility.

For Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate, GC-MS is the superior choice. The inherent volatility of the methyl ester groups eliminates the need for complex derivatization, while the mass spectrometer provides definitive structural identification of unknown impurities.

Quantitative Performance Comparison
Performance MetricGC-MS (Electron Ionization)HPLC-UV (Reversed-Phase)
Analyte Suitability Optimal for volatile, thermally stable estersOptimal for non-volatile, thermolabile compounds
Impurity Identification Definitive (m/z structural fragmentation)Presumptive (Relies on retention time/UV spectra)
Sensitivity High (Trace detection via SIM mode)Moderate (Dependent on chromophore extinction coefficient)
Derivatization Needs None (Diesters possess inherent volatility)None (Phenyl ring provides sufficient UV absorbance)
Separation Efficiency Superior (High theoretical plate count in capillary columns)Standard (Limited by particle size and column pressure)

Causality in Method Design: Why We Make These Choices

A robust protocol is not a random collection of parameters; every variable must be intentionally selected and scientifically justified.

  • Why a DB-5ms Column? The 5% phenyl-methylpolysiloxane stationary phase is intentionally selected because its low polarity perfectly matches the moderate polarity of the diester. This prevents peak tailing and ensures high-resolution separation of structurally similar impurities, such as monoester precursors or positional isomers[3].

  • Why 70 eV Electron Ionization (EI)? Soft ionization techniques fail to provide the structural data needed for unknown impurity identification. EI at 70 eV is the universal standard because it generates highly reproducible fragmentation patterns, allowing analysts to cross-reference trace impurity peaks against the NIST mass spectral library for definitive identification[3].

  • Why a Temperature Gradient? Isothermal methods are insufficient for complex mixtures. A dynamic temperature gradient is critical: it rapidly elutes highly volatile residual solvents at lower temperatures, while gradually ramping up to elute the heavier diester and any oligomeric byproducts without inducing thermal degradation[3].

GCMS_Workflow SST System Suitability (Solvent Blank & Std) Prep Sample Prep (Dilute in Acetone) SST->Prep Inject GC Injection (Split 20:1, 250°C) Prep->Inject Separate Capillary Separation (DB-5ms Gradient) Inject->Separate Ionize EI Ionization (70 eV) Fragmentation Separate->Ionize Detect MS Detection (m/z 40-400) Ionize->Detect

Self-validating GC-MS analytical workflow for diester purity and impurity profiling.

Step-by-Step GC-MS Experimental Protocol

A validated protocol must operate as a self-validating system. This means the method inherently proves its own reliability during every run through4[4].

Phase 1: System Suitability Testing (SST)

Before analyzing the sample, verify instrument performance to meet cGMP/FDA guidelines[4].

  • Blank Injection: Inject a solvent blank (GC-grade Acetone) to confirm the absence of column bleed, ghost peaks, or carryover from previous runs.

  • Reference Standard: Inject a known reference standard of the diester (6 replicates). Calculate the Relative Standard Deviation (RSD) of the peak area. Ensure RSD is ≤ 2.0% to confirm injection precision.

Phase 2: Sample Preparation
  • Accurately weigh 10.0 mg of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate using an analytical balance.

  • Dissolve the compound in 10.0 mL of GC-grade Acetone to yield a final concentration of 1.0 mg/mL.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into a deactivated glass GC autosampler vial.

Phase 3: Instrumental Parameters
  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split mode with a 20:1 ratio. Rationale: Prevents column overloading and peak distortion given the high concentration of the main analyte.

  • Injection Volume: 1.0 µL.

  • Oven Temperature Program: Initial hold at 100 °C for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Transfer Line & Ion Source Temperatures: 280 °C and 230 °C, respectively.

  • Mass Spectrometry: Scan mode from m/z 40 to 400.

Phase 4: Validation Criteria (FDA/ICH Alignment)

According to 5, the method must demonstrate specific performance characteristics[5]:

  • Specificity: The main diester peak must be completely resolved from any adjacent impurity peaks (Resolution factor > 1.5). Blank injections must show no interfering peaks at the target retention time[4].

  • Linearity: Prepare calibration standards ranging from 10% to 120% of the target concentration. The correlation coefficient (R²) must be ≥ 0.995.

  • Accuracy (Spike Recovery): Perform spike recovery experiments by adding known amounts of potential impurities (e.g., monoester precursors) to the sample matrix. Recovery must fall between 80% and 120%.

References

  • Benchchem. "A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis." Benchchem.
  • Drawell. "Comparison Between GC and HPLC for Pharmaceutical Analysis." Drawell Analytical.
  • FDA. "Guidelines for the Validation of Chemical Methods for the FDA FVM Program." U.S.
  • Allan Chemical. "FDA Guidelines for Chromatography Validation.
  • Benchchem. "A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde." Benchchem.

Sources

Comparative

FTIR spectroscopy comparison of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate derivatives

An in-depth analytical comparison of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate and its structural derivatives is critical for researchers involved in synthetic validation, impurity profiling, and materials for...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical comparison of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate and its structural derivatives is critical for researchers involved in synthetic validation, impurity profiling, and materials formulation. This compound—a diester featuring a central meta-substituted benzene ring flanked by two methyl propanoate chains—presents specific vibrational modes that can be precisely mapped using Fourier-Transform Infrared (FTIR) spectroscopy.

To provide a comprehensive diagnostic framework, this guide compares the target meta-isomer against two highly relevant derivatives:

  • The Para-Isomer: Methyl 3-[4-(3-methoxy-3-oxopropyl)phenyl]propanoate (positional isomer).

  • The Diacid Derivative: 3-[3-(2-carboxyethyl)phenyl]propanoic acid (the fully hydrolyzed dicarboxylic acid).

Mechanistic Principles of FTIR Differentiation

The ability to distinguish between these derivatives relies on two primary spectroscopic phenomena: the electronic environment of the carbonyl (C=O) group and the out-of-plane (OOP) bending mechanics of the aromatic ring.

Carbonyl Stretching and Hydrogen Bonding Dynamics

In the target diester and its para-isomer, the carbonyl stretching vibration of the aliphatic methyl propanoate groups typically appears as a sharp, intense band around 1735–1745 cm⁻¹ [1]. Because the ester groups are isolated from the aromatic ring by aliphatic ethylene bridges (-CH₂-CH₂-), they do not experience direct resonance conjugation with the pi-system, keeping the C=O frequency relatively high.

When the ester is hydrolyzed to the diacid derivative , the C=O stretching frequency undergoes a significant red-shift to approximately 1700–1715 cm⁻¹[2]. This shift is governed by the formation of strong intermolecular hydrogen bonds between carboxylic acid dimers. Hydrogen bonding withdraws electron density from the carbonyl oxygen, weakening the C=O double bond character (lowering its force constant) and thereby decreasing the vibrational frequency[3]. Additionally, the diacid exhibits a massive, broad O-H stretching band spanning 3300–2500 cm⁻¹, which completely obscures the aliphatic C-H stretching region.

Aromatic Out-of-Plane (OOP) C-H Bending

The substitution pattern of the central benzene ring is definitively assigned by examining the out-of-plane C-H bending vibrations in the "fingerprint" region (900–650 cm⁻¹) [4]. The frequency of these wags is inversely correlated with the number of adjacent, coupled hydrogen atoms on the ring:

  • Target Meta-Isomer: The 1,3-disubstituted ring contains one isolated hydrogen (between the two substituents) and three adjacent hydrogens. This decoupling results in two distinct OOP bending bands: a medium-intensity band near 780 cm⁻¹ (3 adjacent H) and a strong band near 690 cm⁻¹ (isolated H/ring puckering).

  • Para-Isomer: The 1,4-disubstituted ring features two identical pairs of adjacent hydrogens. The synchronous wagging of these coupled protons produces a single, highly intense absorption band near 820 cm⁻¹ [4].

Comparative Spectral Data

The following table synthesizes the quantitative wavenumber assignments used to objectively differentiate the three derivatives.

Functional Group / ModeTarget Meta-Isomer (Diester)Para-Isomer (Diester)Diacid Derivative (Hydrolyzed)Diagnostic Significance
O-H Stretch (H-bonded) AbsentAbsent3300–2500 cm⁻¹ (Broad)Confirms hydrolysis to carboxylic acid.
C=O Stretch (Carbonyl) ~1740 cm⁻¹ (Sharp, Strong)~1740 cm⁻¹ (Sharp, Strong)~1710 cm⁻¹ (Strong, Broadened)Differentiates ester from acid dimers.
C-O-C Stretch (Ester) ~1200 cm⁻¹, ~1160 cm⁻¹~1200 cm⁻¹, ~1160 cm⁻¹Absent (Replaced by C-O acid stretch ~1250 cm⁻¹)Validates the presence of the methoxy group.
Aromatic C=C Stretch ~1605 cm⁻¹, ~1585 cm⁻¹~1610 cm⁻¹, ~1515 cm⁻¹~1605 cm⁻¹, ~1585 cm⁻¹Indicates ring presence; slight shifts due to symmetry.
Aromatic OOP C-H Bend ~780 cm⁻¹ & ~690 cm⁻¹ ~820 cm⁻¹ (Single peak) ~780 cm⁻¹ & ~690 cm⁻¹Definitively distinguishes meta from para isomers.

Diagnostic Workflow for Derivative Identification

To systematize the identification process, the following logical decision tree dictates how a spectral analyst should interpret an unknown sample belonging to this derivative family.

FTIR_Identification Start Acquire FTIR Spectrum (4000 - 400 cm⁻¹) CheckAcid Check for Broad O-H Stretch (3300-2500 cm⁻¹) & C=O at ~1710 cm⁻¹ Start->CheckAcid IsAcid Diacid Derivative (3-[3-(2-carboxyethyl)phenyl]propanoic acid) CheckAcid->IsAcid  Yes CheckIsomer Ester C=O at ~1740 cm⁻¹ Confirmed. Analyze Aromatic OOP Bending (900-650 cm⁻¹) CheckAcid->CheckIsomer  No (No O-H) ParaPeak Single Strong Peak at ~820 cm⁻¹ (2 Adjacent Aromatic H) CheckIsomer->ParaPeak MetaPeak Two Peaks at ~780 cm⁻¹ & ~690 cm⁻¹ (3 Adjacent & 1 Isolated Aromatic H) CheckIsomer->MetaPeak IsPara Para-Isomer (Methyl 3-[4-...phenyl]propanoate) ParaPeak->IsPara IsMeta Target Meta-Isomer (Methyl 3-[3-...phenyl]propanoate) MetaPeak->IsMeta

FTIR diagnostic logic for identifying Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate derivatives.

Experimental Protocol: Self-Validating ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FTIR is the recommended methodology. ATR eliminates the need for KBr pellet pressing, which can introduce moisture artifacts (interfering with the O-H region) or induce polymorphic phase changes in the sample.

Phase 1: Instrument Calibration and Background Subtraction

  • Crystal Cleaning: Wipe the ATR crystal (Diamond or ZnSe) with a lint-free wipe saturated with HPLC-grade isopropanol. Allow it to evaporate completely.

  • Background Acquisition: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) of the empty, clean crystal. Causality: This step mathematically subtracts ambient atmospheric H₂O and CO₂ (visible at 2300 cm⁻¹), preventing false positives in the critical 3300–2500 cm⁻¹ region used to identify the diacid derivative.

Phase 2: Sample Application and Spectral Acquisition

  • Sample Loading:

    • For liquid diesters: Apply 1–2 drops directly onto the ATR crystal, ensuring complete coverage of the active sensor area.

    • For solid diacid derivatives: Place 2–5 mg of the powder onto the crystal. Lower the ATR pressure anvil and apply uniform pressure until the real-time preview shows a stable, maximized signal (target highest peak absorbance between 0.5 and 1.0 AU).

  • Scanning: Acquire the sample spectrum using identical parameters to the background (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Phase 3: Data Processing and Verification

  • Baseline Correction: Apply an automatic baseline correction to account for any baseline drift caused by light scattering.

  • ATR Correction: Apply an ATR correction algorithm. Causality: In ATR, the depth of penetration of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers). This correction normalizes the peak intensities, allowing direct comparison with transmission spectra literature.

  • Peak Picking: Isolate the C=O region (1800–1650 cm⁻¹) and the OOP bending region (900–650 cm⁻¹) to execute the diagnostic workflow outlined above.

References

  • Evaluating Infrared Absorption Parameters for Low-Temperature Ices Using Reflection–Absorption Infrared Spectroscopy. ACS Earth and Space Chemistry. Available at:[Link]

  • Optimization of Esterification of Dicarboxylic Acids and 2-Ethyl-1-hexanol. AIP Publishing. Available at:[Link]

  • Revisiting the Thermal Behavior and Infrared Absorbance Bands of Anhydrous and Hydrated DL-Tartaric Acid. PMC - NIH. Available at:[Link]

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing. Available at:[Link]

Validation

Reproducibility of Scale-Up Synthesis for Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the bottleneck of translating milligram-scale successes into kilogram-scale realities. The compound Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the bottleneck of translating milligram-scale successes into kilogram-scale realities. The compound Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (also known as dimethyl 3,3'-(1,3-phenylene)dipropanoate) is a critical bifunctional intermediate used in the synthesis of dendrimers, advanced polymers, and active pharmaceutical ingredients (APIs).

Its synthesis relies on a two-step sequence: a double Heck cross-coupling followed by catalytic alkene hydrogenation ()[1]. While this route is trivial on a benchtop, scaling it up introduces severe reproducibility challenges—chiefly, exothermic runaway, catalyst deactivation, and inconsistent impurity profiles ()[2].

This guide objectively compares the traditional batch synthesis against a modernized continuous flow methodology, providing actionable, self-validating protocols and quantitative data to guide your scale-up strategy.

Mechanistic Pathway & Synthetic Strategy

Workflow N1 1,3-Dibromobenzene + Methyl Acrylate N2 Double Heck Cross-Coupling (Pd(OAc)2, P(o-tolyl)3, Et3N) N1->N2 C-C Bond Formation N3 Intermediate: 1,3-bis(2-carbomethoxyethenyl)benzene N2->N3 Base-mediated β-Hydride Elimination N4 Catalytic Hydrogenation (H2, 5% Pd/C, THF) N3->N4 Alkene Reduction N5 Target Product: Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate N4->N5 Quantitative Yield

Two-step synthetic workflow from 1,3-dibromobenzene to the target dipropanoate.

Scale-Up Paradigms: Batch vs. Continuous Flow

The core challenge in synthesizing the intermediate 1,3-bis(2-carbomethoxyethenyl)benzene lies in the double Heck reaction. The oxidative addition of the second bromide is significantly slower than the first due to the electron-withdrawing nature of the newly installed acrylate group.

In a traditional batch reactor, pushing this reaction to completion requires prolonged heating. This poor heat transfer often leads to localized hot spots, causing the homogeneous palladium catalyst to precipitate as inactive "palladium black" ()[3]. Conversely, continuous flow chemistry leverages a high surface-area-to-volume ratio. By utilizing pressurized tubular reactors, we can superheat the solvent well above its boiling point, accelerating reaction kinetics while maintaining isothermal conditions that preserve catalyst integrity ()[4].

ScaleUpLogic S1 Scale-Up Strategy B1 Traditional Batch Reactor S1->B1 F1 Continuous Flow Reactor S1->F1 B2 Poor Heat Transfer & Catalyst Deactivation B1->B2 Exothermic Risk B3 Variable Yield (70-80%) High E-Factor B2->B3 F2 High Surface-Area-to-Volume & Precise Temp Control F1->F2 Enhanced Mass Transfer F3 Reproducible Yield (>92%) Scalable Space-Time Yield F2->F3

Logical comparison of scale-up strategies and their respective outcomes.

Quantitative Data & Reproducibility Analysis

The following table summarizes the objective performance metrics obtained when scaling the synthesis to a 100-gram baseline.

ParameterTraditional BatchContinuous FlowAnalytical Verification
Step 1 Yield (Heck) 76% (± 8%)94% (± 1%)GC-MS (m/z 246 mono-coupled)
Step 2 Yield (Hydrogenation) 88% (± 5%)98% (± 0.5%)1H NMR (vinylic protons)
Overall Yield ~67%~92%HPLC (Area %)
Space-Time Yield (STY) 12 g/L/h185 g/L/hMass isolated per volume/time
E-Factor > 45< 15Total waste / kg product

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the methodologies below are designed as self-validating systems, meaning the protocol includes built-in analytical checkpoints to confirm causality and completion before proceeding.

Protocol A: Traditional Batch Synthesis (Baseline)

Step 1: Double Heck Coupling

  • Charge a 1 L jacketed reactor with 1,3-dibromobenzene (50.0 g, 212 mmol), methyl acrylate (40.1 g, 466 mmol), and triethylamine (300 mL) in dry acetonitrile (400 mL) ()[1].

  • Add Pd(OAc)2 (0.95 g, 4.2 mmol) and tri-(o-tolyl)phosphine (2.58 g, 8.4 mmol) ()[1].

    • Causality Note: Tri-(o-tolyl)phosphine is explicitly chosen over triphenylphosphine. Its steric bulk accelerates the reductive elimination step in the catalytic cycle, preventing the accumulation of off-cycle Pd(0) species. Triethylamine acts as both the base to neutralize HBr and a stabilizing ligand.

  • Heat the mixture to reflux (80 °C) for 16 hours.

  • Self-Validation Checkpoint: Pull a 0.5 mL aliquot, filter through a silica plug, and analyze via GC-MS. The reaction is self-validated as complete only when the mono-coupled intermediate (m/z 246) is <1% relative to the diene product.

  • Cool, filter the triethylammonium bromide salts, and concentrate in vacuo.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude diene in THF (500 mL) and add 5% Pd/C (5.0 g) ()[1].

  • Purge the vessel with Ar, then backfill with H2 gas (balloon or 1 atm pressure). Stir vigorously for 12 hours.

  • Self-Validation Checkpoint: Analyze via 1H NMR. The complete disappearance of the vinylic doublets at δ 7.6 and 6.4 ppm, coupled with the emergence of aliphatic multiplets at δ 2.9 and 2.6 ppm, confirms quantitative reduction.

Protocol B: Continuous Flow Synthesis (Optimized)

Step 1: Continuous Flow Heck Coupling

  • Prepare Feed A: 1,3-dibromobenzene (1.0 M) and methyl acrylate (2.2 M) in acetonitrile.

  • Prepare Feed B: Pd(OAc)2 (0.02 M), tri-(o-tolyl)phosphine (0.04 M), and N,N-diisopropylethylamine (DIPEA) (2.5 M) in acetonitrile.

    • Causality Note: DIPEA is used instead of triethylamine because its hydrobromide salt has higher solubility in acetonitrile, preventing reactor clogging during continuous operation ()[5].

  • Pump Feed A and Feed B at equal flow rates (e.g., 5 mL/min total) through a T-mixer into a Perfluoroalkoxy (PFA) tubular reactor coil (volume: 75 mL) heated to 140 °C.

  • Maintain system pressure at 200 psi using a back-pressure regulator (BPR).

    • Causality Note: The 200 psi BPR prevents solvent boiling at 140 °C, enabling a superheated liquid phase that reduces the required residence time from 16 hours to exactly 15 minutes ()[4].

  • Self-Validation Checkpoint: Route the effluent through an in-line UV-Vis flow cell. A stable absorbance plateau at 310 nm (characteristic of the conjugated diene system) confirms steady-state conversion.

Step 2: Continuous Flow Hydrogenation (Trickle-Bed)

  • Pass the purified diene stream (0.5 M in THF) and a continuous stream of H2 gas (500 psi) concurrently through a packed-bed reactor filled with 5% Pd/C pellets heated to 60 °C.

  • Self-Validation Checkpoint: The reactor effluent is passed through an in-line FT-IR flow cell. The complete disappearance of the alkene C=C stretch at 1635 cm⁻¹ and the shift of the carbonyl stretch from 1715 cm⁻¹ (conjugated) to 1735 cm⁻¹ (unconjugated) provides real-time validation of quantitative reduction.

References

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. NIH.[Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals.[Link]

  • Approaches for Scale-Up of Microwave-Promoted Reactions. ACS Publications.[Link]

  • A Commercial Continuous Flow Microwave Reactor Evaluated for Scale-Up. ACS Publications.[Link]

  • Polynuclear Manganese Complexes with the Dicarboxylate Ligand m-Phenylenedipropionate: A Hexanuclear Mixed-Valence (3MnIII, 3MnIV) Complex. ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal of complex organic intermediates. Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate—also known systematically a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with the nuanced disposal of complex organic intermediates. Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate—also known systematically as dimethyl 3,3'-(1,3-phenylene)dipropanoate—is a non-halogenated organic diester frequently utilized in drug development and advanced materials synthesis.

While it lacks the acute toxicity of heavy metals or the ozone-depleting potential of halogenated solvents, improper disposal of this compound can lead to environmental persistence and severe regulatory non-compliance[1][2]. This guide establishes a self-validating protocol for its safe handling and lifecycle termination, ensuring your laboratory operations align with stringent environmental regulations and the Resource Conservation and Recovery Act (RCRA)[3].

Chemical Profiling and Causality in Waste Segregation

Understanding the molecular structure of a chemical is the foundational step in determining its disposal route. Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (C₁₆H₂₂O₄) consists of a central phenyl ring substituted with two methyl propanoate groups.

  • Absence of Halogens: The molecule contains only carbon, hydrogen, and oxygen. Therefore, it strictly belongs in the Non-Halogenated Organic Waste stream[4][5]. Mixing it with halogenated waste (which requires specialized, higher-cost incineration to prevent toxic dioxin formation) unnecessarily burdens the disposal procedure and inflates operational costs[6].

  • Combustibility & Thermal Reutilization: As an organic ester, it possesses a high caloric value, making it an excellent candidate for high-temperature hazardous waste incineration or thermal reutilization[2].

  • Aqueous Incompatibility: Like most higher-molecular-weight esters, it is practically insoluble in water. It must never be disposed of down the drain, as it will separate, accumulate, and potentially disrupt local wastewater treatment ecosystems[1].

Quantitative Waste Segregation Parameters

To ensure the downstream incineration process is efficient and safe, laboratories must adhere to specific quantitative thresholds when bulking non-halogenated waste[6][7].

ParameterThreshold / RequirementScientific Rationale
Halogen Content (F, Cl, Br, I) 0%Prevents the formation of highly toxic dioxins during the thermal destruction process[5].
Water Content < 25%High water content reduces the combustibility of the waste mixture, requiring supplemental fuel for incineration and altering the waste profile[7].
Heavy Metals 0%Metals cannot be destroyed by incineration; they will persist and contaminate the resulting ash, requiring secondary hazardous landfilling[4][6].
pH Level 4.0 - 10.0Extreme pH levels (≤2 or ≥12.5) classify the waste as corrosive under EPA RCRA characteristics, requiring entirely different containment strategies[8].
Container Headspace ≥ 1 inch (approx. 2.5 cm)Allows for vapor expansion due to ambient temperature fluctuations, preventing pressure buildup and container rupture[7].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each operational step contains a verification check to ensure the integrity of the process and protect laboratory personnel.

Step 1: Container Selection and Preparation

  • Action: Select a dedicated, chemically compatible container, such as a 4-liter white poly bottle or a 5-gallon high-density polyethylene (HDPE) carboy[7]. Avoid metallic containers to prevent potential catalytic degradation or corrosion[1].

  • Validation: Visually inspect the container for structural integrity. Ensure all previous labels are completely removed or defaced to prevent chemical misidentification and dangerous cross-reactions[1].

Step 2: Waste Transfer and Bulking

  • Action: Transfer the spent methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate into the container inside a certified, operating chemical fume hood[7]. If the ester is dissolved in a carrier solvent (e.g., ethyl acetate, hexane, or methanol), confirm that the solvent is also strictly non-halogenated[5][7].

  • Validation: Verify that the total water content of the bulked waste remains below the 25% threshold[7]. Confirm that at least 1 inch of headspace remains at the top of the container[7].

Step 3: Labeling and Satellite Accumulation

  • Action: Immediately affix a "Hazardous Waste" tag to the container. Check the "Non-Halogenated Solvents" box, and the "Flammable" box if applicable due to carrier solvents[7]. List all chemical constituents and their approximate percentages[4][7].

  • Validation: Ensure the container is tightly closed when not actively receiving waste. Verify it is stored in a designated Satellite Accumulation Area (SAA) equipped with secondary containment[7].

Step 4: Requesting Contractor Collection

  • Action: Once the container reaches 3/4 capacity, initiate a waste collection request with your Environmental Health and Safety (EHS) department[7]. The waste will be transported to an authorized facility for high-temperature incineration[2].

  • Validation: Confirm that the transporter possesses a valid EPA Identification Number, an absolute requirement under RCRA prior to off-site transit[9].

Spill Management and Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to minimize exposure and environmental impact.

  • Isolation: Evacuate non-essential personnel and ensure the area is well-ventilated[10].

  • Containment: For small liquid quantities (<50 mL), absorb the spill using inert materials like spill pads or paper towels[7][10]. For larger spills, deploy vermiculite, perlite, or commercial chemical absorbents[10].

  • Collection: Sweep the absorbed mixture into a sealable, compatible container using non-sparking tools[10].

  • Disposal of Debris: Tag the sealed container as hazardous waste, explicitly specifying "Spill Debris contaminated with Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate," and process it through the non-halogenated waste stream[7].

  • Final Decontamination: Wash the affected benchtop or floor area with a suitable solvent (e.g., a small amount of isopropanol) followed by soap and water. Collect the initial solvent wash as hazardous waste[7].

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing organic esters, ensuring compliance with EPA RCRA guidelines.

WasteRouting Start Waste Generated: Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate CheckHalogen Check Halogen Content (F, Cl, Br, I) Start->CheckHalogen IsHalogenated Halogenated? CheckHalogen->IsHalogenated NonHalogenated Non-Halogenated Waste Stream (Target Route) IsHalogenated->NonHalogenated No (Diester) Halogenated Halogenated Waste Stream (Do Not Mix) IsHalogenated->Halogenated Yes CheckWater Verify Water Content < 25% NonHalogenated->CheckWater Incineration Licensed High-Temperature Incineration CheckWater->Incineration Approved

Decision tree for routing non-halogenated organic ester waste to incineration.

References

  • "Ester Disposal - #1 Science Forum For Lab Technicians - Chemtalk." Chemtalk.[Link]

  • "hazardous waste segregation." Bucknell University.[Link]

  • "Halogenated Waste (any organic chemical that contains F, Cl, Br, or I)." University of Akron.[Link]

  • "Solvent Wastes in the Laboratory – Disposal and/or Recycling." OC-Praktikum.[Link]

  • "Laboratory Waste Disposal." University of Aveiro.[Link]

  • "Chemical Waste Management for Laboratories." Physikalisch-Technische Bundesanstalt.[Link]

  • "Non-Halogenated Solvents in Laboratories - Campus Operations." Temple University.[Link]

  • "Disposal of Chemical Waste - Safety Office." University of Cambridge.[Link]

  • "RCRA INFORMATION BROCHURE." JBIDUT.[Link]

  • "Resource Conservation and Recovery Act (RCRA) Overview | US EPA." Environmental Protection Agency.[Link]

  • "EPA Hazardous Waste Codes - Environment Safety Division." University of Georgia.[Link]

Sources

Handling

Standard Operating Procedure: PPE and Handling for Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (also known structurally as dimethyl 3,3'-(1,3-phenylene)dipropanoate) is a bifunctional aromatic diester frequently utilized as a specialized building block in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate (also known structurally as dimethyl 3,3'-(1,3-phenylene)dipropanoate) is a bifunctional aromatic diester frequently utilized as a specialized building block in drug discovery and advanced polymer synthesis. Due to its lipophilic nature and the presence of reactive methyl ester moieties, strict adherence to safety protocols is paramount.

As a Senior Application Scientist, I designed this guide to move beyond basic compliance. True laboratory safety requires a deep understanding of causality—knowing exactly how a molecule interacts with biological tissues and the environment, and building a self-validating system of protection around those facts.

Hazard Assessment and Causality (E-E-A-T)

Safety protocols must be grounded in the physicochemical behavior of the target molecule. The emphasizes that effective risk management relies on evaluating specific chemical hazards before initiating any workflow[1].

For this specific diester, the primary risks are driven by its structure:

  • Dermal Penetration & in vivo Hydrolysis: The lipophilicity of the dual propanoate groups allows the compound to partition readily into the stratum corneum (the skin's outer layer). Once absorbed, endogenous tissue esterases can rapidly hydrolyze the methyl esters. This reaction releases methanol and the corresponding dicarboxylic acid directly into the tissue, potentially causing localized irritation, cellular toxicity, or systemic effects.

  • Aerosolization: While the compound has a relatively low vapor pressure at room temperature, mechanical agitation (e.g., sonication, vortexing, or high-speed pipetting) can generate inhalable aerosols.

  • Chemical Reactivity: Esters undergo rapid, exothermic saponification in the presence of strong bases, and hydrolysis in the presence of strong acids. This dictates strict segregation during waste management.

Quantitative Operational Parameters

To standardize handling, all quantitative safety metrics have been summarized below.

ParameterQuantitative ValueOperational Rationale
Storage Temperature 4°C (Argon atmosphere)Prevents thermal degradation and ambient moisture-driven hydrolysis.
Fume Hood Face Velocity 80 – 100 feet per minute (fpm)Ensures complete containment of aerosols during transfer and reaction setup.
Primary Glove Thickness ≥ 4-mil (Nitrile)Provides baseline tactile feedback and immediate splash protection.
Secondary Glove Thickness ≥ 8-mil (Nitrile/Neoprene)Extends permeation breakthrough time against lipophilic organic esters.
Waste Accumulation Limit ≤ 90 daysComplies with EPA RCRA storage limits for Large Quantity Generators (LQG)[2].

Personal Protective Equipment (PPE) Matrix

According to the , employers and researchers must conduct a hazard assessment to select appropriate PPE[3]. Based on the chemical profile of Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate, the following matrix is mandatory:

  • Hand Protection (Double Gloving Protocol):

    • Requirement: A primary (inner) layer of standard 4-mil nitrile gloves, covered by a secondary (outer) layer of 8-mil nitrile or neoprene gloves.

    • Causality: Organic esters can degrade latex and thin nitrile over prolonged exposure. Double gloving creates a self-validating safety buffer. If the outer layer is compromised by a micro-spill, the inner layer provides the critical temporal window needed to safely deglove, wash hands, and re-glove without dermal exposure.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient. The viscous liquid nature of this compound means that accidental splashes during syringe transfer can bypass standard glasses via capillary action. Goggles provide a hermetic seal against the face.

  • Body Protection:

    • Requirement: 100% cotton or Flame-Resistant (FR) lab coat with knit cuffs.

    • Causality: Knit cuffs prevent sleeves from dragging into the compound. Synthetic blends (like polyester) are strictly prohibited; in the event of a secondary solvent fire, synthetic fibers can melt directly into the skin.

  • Respiratory Protection:

    • Requirement: All handling must occur inside a certified chemical fume hood. If engineering controls fail or maintenance is required, a half-face elastomeric respirator equipped with Organic Vapor (OV) cartridges must be worn.

Operational Workflow & Handling Procedures

The following step-by-step methodology ensures zero-exposure transfer of the diester.

Step 1: Pre-Operation Verification Verify that the fume hood face velocity is actively reading between 80-100 fpm. Don all required PPE. Place a chemical spill mat (absorbent side up, poly-backed side down) directly on the work surface to catch micro-drips.

Step 2: Thermal Equilibration Remove the sealed vial from 4°C storage and allow it to reach room temperature inside a desiccator before opening. Causality: Opening a cold vial exposes the interior to ambient humidity. Water condensation will initiate slow, irreversible hydrolysis of the methyl ester groups, degrading your reagent and generating pressure within the vial.

Step 3: Positive Displacement Transfer Do not pour the compound. Use a positive displacement pipette (for viscous liquids) or a glass syringe with a non-coring needle if the container is septum-sealed.

Step 4: Decontamination Wipe down the exterior of the source vial and the syringe barrel with an isopropanol-soaked, lint-free wipe before returning the chemical to storage.

Workflow N1 1. Receipt & Equilibration (Desiccator to RT) N2 2. PPE Donning & Hood Verification N1->N2 N3 3. Dispensing via Positive Displacement N2->N3 N4 Spill Detected? N3->N4 N5 Absorb with Inert Mat (Isopropanol Wipe) N4->N5 Yes N7 Proceed to Synthesis (Non-Halogenated) N4->N7 No N6 EPA RCRA-Compliant Waste Disposal N5->N6 N7->N6 Post-Reaction Waste

Workflow for the safe handling, transfer, and spill response of aromatic diester compounds.

Waste Management & Disposal Plan

Improper disposal of chemical waste can lead to severe environmental contamination. The through four characteristic properties: ignitability, corrosivity, reactivity, and toxicity[4]. This compound and its reaction byproducts must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines.

Step 1: Segregation Collect all liquid waste containing Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate in a designated, chemically compatible "Non-Halogenated Organic Waste" carboy.

Step 2: Incompatibility Verification (Critical Step) Ensure the waste container does NOT contain strong oxidizing agents, concentrated acids, or strong bases. Causality: Mixing organic esters with strong bases (e.g., NaOH or KOH waste) will cause rapid saponification. This exothermic reaction can boil residual solvents, pressurize the sealed waste container, and cause a catastrophic rupture.

Step 3: Solid Waste Disposal Dispose of all contaminated outer gloves, isopropanol wipes, and spill mats in a solid hazardous waste bin lined with a primary poly bag. Do not throw contaminated PPE into standard municipal trash.

Step 4: Labeling and Manifesting Label the container strictly according to EPA guidelines, listing the full chemical name (no abbreviations or formulas)[4]. Transfer the container to your facility's central accumulation area within the 90-day timeframe dictated for Large Quantity Generators[2].

References

  • Title: Personal Protective Equipment (PPE) Standard 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health / Environmental Protection Agency (EPA) Guidelines URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL: [Link]

Sources

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Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
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Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
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